Deschloronorketamine hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC 名称 |
2-amino-2-phenylcyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c13-12(9-5-4-8-11(12)14)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,13H2;1H |
InChI 键 |
LLPXNMXTXRXREO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2)N.Cl |
产品来源 |
United States |
Foundational & Exploratory
Technical Guide: A Proposed Synthetic Route for Deschloronorketamine Hydrochloride from Deschloroketamine
For Research & Drug Development Professionals
Abstract
Deschloronorketamine is the primary N-demethylated metabolite of deschloroketamine, a dissociative anesthetic of the arylcyclohexylamine class. As a key metabolite, pure deschloronorketamine is essential as an analytical reference standard for forensic applications, clinical toxicology, and metabolic studies. This technical guide outlines a detailed, proposed synthetic pathway for the preparation of deschloronorketamine hydrochloride from its parent compound, deschloroketamine. The proposed core transformation is an N-demethylation reaction utilizing α-chloroethyl chloroformate (ACE-Cl), a widely recognized and efficient reagent for this purpose. This document provides a hypothetical experimental protocol, data tables for physicochemical properties and reaction parameters, and graphical representations of the synthetic workflow and relevant biological pathway.
Introduction
Deschloroketamine (2-phenyl-2-(methylamino)cyclohexanone) is a structural analog of ketamine and phencyclidine, acting primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] In vivo, deschloroketamine is metabolized via several pathways, with N-demethylation being a principal route, yielding deschloronorketamine (2-amino-2-phenyl-cyclohexanone).[3] The availability of high-purity this compound is crucial for researchers to accurately identify and quantify the parent drug and its metabolites in biological samples.
This guide proposes a robust chemical synthesis for converting deschloroketamine to this compound. The selected method is based on the well-established N-demethylation of secondary amines using α-chloroethyl chloroformate (ACE-Cl), which typically proceeds with high yield and selectivity.[1]
Physicochemical Data
A summary of the key physicochemical properties for the starting material and the target product is presented below.
| Property | Deschloroketamine[4] | This compound[5] |
| IUPAC Name | 2-phenyl-2-(methylamino)cyclohexanone | 2-amino-2-phenyl-cyclohexanone, monohydrochloride |
| Molecular Formula | C₁₃H₁₇NO | C₁₂H₁₅NO • HCl |
| Molar Mass | 203.28 g/mol | 225.7 g/mol |
| CAS Number | 7063-30-1 | 7015-20-5 |
| Appearance | Crystalline Solid (Typical) | Crystalline Solid |
Proposed Synthetic Pathway & Mechanism
The conversion of deschloroketamine, a secondary amine, to deschloronorketamine requires the cleavage of the N-methyl bond. The proposed method involves a two-step sequence using α-chloroethyl chloroformate (ACE-Cl).
-
Carbamate Formation: Deschloroketamine is reacted with ACE-Cl. The nitrogen atom of the amine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion and forming an N-carbamoyl chloride intermediate, which then rapidly rearranges to a more stable α-chloroethyl carbamate.
-
Carbamate Cleavage (Solvolysis): The intermediate carbamate is subsequently decomposed, typically by heating in an alcohol solvent such as methanol. This step cleaves the carbamate and liberates the desired secondary amine as its hydrochloride salt, along with methyl chloride and carbon dioxide as byproducts.[1]
This procedure is favored over harsher classical methods like the von Braun reaction due to its milder conditions and generally cleaner outcomes.[6]
Proposed Experimental Protocol
Disclaimer: This protocol is a hypothetical procedure based on established chemical literature for analogous transformations.[1] It should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.
4.1. Materials and Reagents
-
Deschloroketamine
-
α-Chloroethyl chloroformate (ACE-Cl)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether solution
4.2. Procedure
Step 1: N-dealkylation
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve deschloroketamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add α-chloroethyl chloroformate (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent and excess reagent under reduced pressure to yield the crude carbamate intermediate.
Step 2: Solvolysis and Salt Formation
-
Dissolve the crude intermediate from Step 1 in anhydrous methanol.
-
Heat the solution to reflux and maintain for 1-2 hours. TLC can be used to monitor the disappearance of the intermediate.
-
Cool the mixture to room temperature and evaporate the methanol under reduced pressure. The residue contains crude this compound.
Step 3: Purification
-
Dissolve the crude residue in a minimal amount of water and basify with a saturated sodium bicarbonate solution to a pH of ~9-10.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield deschloronorketamine free base.
-
For final purification, the free base can be further purified via column chromatography on silica gel.
-
To obtain the final hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation ceases.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield pure this compound.
Hypothetical Reaction Data
The following table outlines plausible parameters for the proposed synthesis for planning and stoichiometric purposes. Actual results will vary based on experimental conditions.
| Parameter | Value | Notes |
| Scale | 10 mmol (2.03 g Deschloroketamine) | Starting scale for laboratory synthesis. |
| Solvent (Step 1) | Anhydrous Dichloromethane | 50 mL |
| Reagent (Step 1) | α-Chloroethyl chloroformate | 1.2 eq (12 mmol, ~1.25 mL) |
| Reaction Time (Step 1) | 2-4 hours | Monitor by TLC for consumption of starting material. |
| Solvent (Step 2) | Anhydrous Methanol | 50 mL |
| Reaction Time (Step 2) | 1-2 hours | Monitor by TLC for consumption of intermediate. |
| Temperature | 0°C to RT (Step 1); Reflux (Step 2) | Controlled temperature for addition; heating for solvolysis. |
| Theoretical Yield | 2.26 g | Based on 100% conversion. |
| Expected Yield | 75-90% | Typical range for this type of transformation. |
Mandatory Visualizations
6.1. Synthetic Workflow
The following diagram illustrates the logical flow of the proposed synthesis from starting material to the final, purified product.
6.2. Biological Signaling Pathway
Deschloroketamine and its active metabolite, deschloronorketamine, are known to function as antagonists at the NMDA receptor, which is a primary mechanism for their dissociative and potential antidepressant effects.
References
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective N-demethylation of ketamine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the biotransformation of ketamine. II--Quantitative significance of the N-demethylation pathway in rats in vivo determined by a novel stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. von Braun reaction - Wikipedia [en.wikipedia.org]
Deschloronorketamine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Deschloronorketamine hydrochloride, a metabolite of the dissociative anesthetic deschloroketamine. This document consolidates critical information regarding its chemical properties, analytical methodologies, and putative signaling pathways to support research and drug development activities.
Core Compound Data
This compound is an arylcyclohexylamine and a primary metabolite of deschloroketamine. It is available as an analytical reference standard for research and forensic applications.
| Parameter | Value | Reference |
| CAS Number | 7015-20-5 | [1] |
| Typical Purity | ≥98% | [1] |
| Molecular Formula | C₁₂H₁₅NO · HCl | [1] |
| Formula Weight | 225.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate synthesis, purification, and analysis of this compound. The following sections outline methodologies adapted from established procedures for closely related arylcyclohexylamines.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for related 2-amino-2-phenylcyclohexanones. A common approach involves a multi-step synthesis starting from cyclohexanone.
Illustrative Synthetic Pathway:
Methodology:
-
Grignard Reaction: Cyclohexanone is reacted with phenylmagnesium bromide in an appropriate solvent like anhydrous diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with an aqueous acid solution to yield 1-phenylcyclohexan-1-ol.
-
Dehydration: The resulting alcohol is dehydrated using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) with heating to produce 1-phenylcyclohexene.
-
Halogenation and Hydroxylation: The alkene is treated with a brominating agent in the presence of water to form a bromohydrin, 2-bromo-1-phenylcyclohexan-1-ol.
-
Amination and Rearrangement: The bromohydrin is reacted with an amine source, followed by an oxidative rearrangement to yield the alpha-amino ketone, Deschloronorketamine.
-
Salt Formation: The freebase is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound.
Purification
Purification of the final product is critical to achieve high purity. Recrystallization is a common and effective method.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or a mixture with water).
-
Slowly add a co-solvent in which the compound is less soluble (e.g., diethyl ether or acetone) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold co-solvent.
-
Dry the purified crystals under vacuum.
Analytical Methods
Accurate identification and quantification of this compound require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
| GC-MS Parameter | Typical Value | Reference |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | [2] |
| Carrier Gas | Helium | [2] |
| Inlet Temperature | 250-280 °C | [2] |
| Oven Program | Initial temp 60-100 °C, ramp to 280-300 °C | [2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [3] |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | [2] |
Expected Mass Fragmentation: Based on the fragmentation patterns of related arylcyclohexylamines, the EI mass spectrum of Deschloronorketamine is expected to show a molecular ion peak and characteristic fragment ions resulting from cleavages of the cyclohexanone ring and loss of the amino group. For the closely related deschloroketamine, major fragments are observed at m/z 175, 174, 160, 147, 146, and 132.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.
| HPLC Parameter | Typical Value | Reference |
| Column | C18 reversed-phase (e.g., Purospher RP-18) | [1][4] |
| Mobile Phase | Acetonitrile/phosphate buffer solution | [1][4] |
| Detector | UV-Vis or Diode Array Detector (DAD) | [4] |
| Wavelength | ~210 nm | [4] |
| Flow Rate | 1.0 - 1.5 mL/min | [4] |
For chiral separation of arylcyclohexylamines, polysaccharide-based chiral stationary phases can be employed with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine).
Putative Signaling Pathways
The pharmacological effects of Deschloronorketamine are likely mediated through its interaction with several key signaling pathways, similar to its parent compound and other ketamine analogs.
NMDA Receptor Antagonism
Arylcyclohexylamines are well-established N-methyl-D-aspartate (NMDA) receptor antagonists.[5] Deschloronorketamine is expected to act as a non-competitive antagonist at the NMDA receptor, which is implicated in its dissociative and potential antidepressant effects. The binding affinity of various NMDA receptor channel blockers can vary between different brain regions.[6]
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and protein synthesis.[7] Ketamine and its metabolites have been shown to activate the mTOR pathway, which is thought to contribute to their rapid antidepressant effects.[7][8] This activation is believed to be a consequence of the initial NMDA receptor blockade.
Brain-Derived Neurotrophic Factor (BDNF) Signaling
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[9] The antidepressant effects of ketamine are associated with an increase in BDNF expression.[10][11] This increase is thought to be a downstream effect of mTOR activation and contributes to the synaptogenic and antidepressant properties of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.ufc.br [repositorio.ufc.br]
- 8. Effects of ketamine administration on mTOR and reticulum stress signaling pathways in the brain after the infusion of rapamycin into prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biopsychiatry.com [biopsychiatry.com]
- 11. Ketamine's Impact on Brain-Derived Neurotrophic Factor (BDNF) — Reset Ketamine - Ketamine Infusion Clinic in Palm Springs, California [resetketamine.com]
Pharmacological Profile of Deschloronorketamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deschloronorketamine hydrochloride (DCK), a structural analog of ketamine, has emerged as a compound of interest within the scientific community due to its psychoactive properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of DCK's pharmacological profile, intended to serve as a resource for researchers, scientists, and drug development professionals. The document details its mechanism of action, with a primary focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor, and summarizes available data on its pharmacokinetics and metabolism. Detailed methodologies for key experimental procedures are provided, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its pharmacological characteristics.
Introduction
Deschloronorketamine (2-phenyl-2-(methylamino)cyclohexan-1-one), or DCK, is a dissociative substance of the arylcyclohexylamine class. Structurally, it is the N-deschloro derivative of ketamine. Like ketamine, DCK is a chiral molecule, existing as two enantiomers, (S)-DCK and (R)-DCK. Its hydrochloride salt form enhances its solubility for research and formulation purposes. The primary mechanism of action of DCK is understood to be the non-competitive antagonism of the NMDA receptor, which is crucial for its dissociative and potential antidepressant effects. This guide synthesizes the available scientific literature to present a detailed pharmacological profile of this compound.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of Deschloronorketamine and its enantiomers.
Table 1: NMDA Receptor Antagonist Potency
| Compound | Receptor Subtype | IC50 (µM) | Reference |
| (S)-Deschloronorketamine | hGluN1/hGluN2A | 2.5 ± 0.4 | [1] |
| (R)-Deschloronorketamine | hGluN1/hGluN2A | 8.1 ± 1.2 | [1] |
| Racemic Ketamine | hGluN1/hGluN2A | 4.0 ± 0.6 | [1] |
| (S)-Deschloronorketamine | hGluN1/hGluN2B | 0.9 ± 0.1 | [1] |
| (R)-Deschloronorketamine | hGluN1/hGluN2B | 2.8 ± 0.3 | [1] |
| Racemic Ketamine | hGluN1/hGluN2B | 1.5 ± 0.2 | [1] |
IC50 values represent the concentration of the compound that inhibits 50% of the NMDA-induced current.
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Subcutaneous Administration)
| Compound | Tmax (Brain) | Cmax (Brain) | Duration of Action | Reference |
| Deschloronorketamine | 30 minutes | High | Longer than ketamine | [2] |
Data indicates rapid brain penetration and a sustained presence compared to ketamine.
Mechanism of Action
The principal mechanism of action of Deschloronorketamine is the non-competitive antagonism of the ionotropic glutamate N-methyl-D-aspartate (NMDA) receptor. By binding to a site within the receptor's ion channel (the phencyclidine (PCP) site), DCK blocks the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission. This action is believed to be the foundation of its dissociative effects.
Enantioselectivity
Studies have demonstrated that the (S)-enantiomer of DCK is a more potent NMDA receptor antagonist than the (R)-enantiomer[1]. This is consistent with the stereoselectivity observed with ketamine, where the (S)-enantiomer also exhibits higher affinity for the NMDA receptor.
Other Potential Targets
While the primary target of DCK is the NMDA receptor, comprehensive receptor screening data to determine its affinity for other central nervous system receptors (e.g., serotonin, dopamine, opioid) is not extensively available in the public domain. Such data would be crucial for a complete understanding of its pharmacological profile and potential off-target effects.
Pharmacokinetics and Metabolism
In vivo studies in rats have shown that DCK rapidly crosses the blood-brain barrier, achieving maximum brain concentrations within 30 minutes of subcutaneous administration[2]. It exhibits a slower pharmacokinetic profile compared to ketamine, which is consistent with its reported longer duration of action[2][3].
Metabolic studies have identified several phase I metabolites of DCK in rats, primarily through N-dealkylation and hydroxylation of the cyclohexyl ring. The major metabolite is nordeschloroketamine. Further hydroxylation leads to the formation of various cis- and trans-dihydronordeschloroketamine isomers[4]. The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of DCK have not been fully elucidated, though it is hypothesized that pathways similar to ketamine (involving CYP2B6 and CYP3A4) may be involved.
References
- 1. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 3. S-deschloroketamine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the NMDA Receptor Activity of Deschloronorketamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deschloronorketamine hydrochloride, a structural analog of ketamine and a metabolite of deschloroketamine, is presumed to exert its primary pharmacological effects through the modulation of the N-methyl-D-aspartate (NMDA) receptor. As a member of the arylcyclohexylamine class, its activity as a non-competitive antagonist at the NMDA receptor is of significant interest to the scientific community for its potential therapeutic applications and for understanding its psychoactive properties.[1][2][3] This technical guide provides a comprehensive overview of the anticipated NMDA receptor activity of Deschloronorketamine, drawing comparisons with closely related compounds. While direct quantitative data for this compound is not currently available in peer-reviewed literature, this document outlines the detailed experimental protocols necessary to determine its binding affinity and functional potency. Furthermore, it presents the NMDA receptor signaling pathway and a typical experimental workflow in the requisite visual formats.
Introduction to Deschloronorketamine and NMDA Receptor Antagonism
Deschloronorketamine (DCNK) is an arylcyclohexylamine derivative, sharing the core structural features of ketamine and phencyclidine (PCP).[1][2][3] Compounds in this class are well-characterized as non-competitive antagonists of the NMDA receptor.[1][2][3] They bind to a site within the ion channel pore of the receptor, known as the "PCP binding site," thereby blocking the influx of calcium ions and preventing neuronal excitation.[1] This mechanism of action is responsible for the dissociative anesthetic, analgesic, and, at sub-anesthetic doses, the rapid-acting antidepressant effects observed with compounds like ketamine.[4]
Given its structural similarity to norketamine, the primary metabolite of ketamine, Deschloronorketamine is hypothesized to exhibit a comparable, though likely less potent, NMDA receptor antagonist profile. The absence of the chlorine atom on the phenyl ring, however, may influence its binding affinity and functional activity. This guide provides the framework for empirically determining these crucial pharmacological parameters.
Quantitative Analysis of NMDA Receptor Activity: A Comparative Approach
To date, specific studies quantifying the binding affinity (Ki) or functional inhibition (IC50) of this compound at the NMDA receptor have not been published. However, data from its parent compounds and structural analogs provide a valuable benchmark for estimating its potential activity. The following table summarizes the NMDA receptor binding affinities for ketamine and its primary metabolites, norketamine and dehydronorketamine.
| Compound | Ki (μM) vs. [3H]MK-801 | IC50 (μM) - Functional Assay | Reference |
| Ketamine | 0.119 ± 0.01 | 0.4 - 6.4 | [5][6][7] |
| Norketamine | 0.97 ± 0.1 | 2.0 | [5][7] |
| Dehydronorketamine | 3.21 ± 0.3 | >10 | [5] |
Ki values were determined by radioligand binding assays using [3H]MK-801. IC50 values were determined from various functional assays, including electrophysiology.
Detailed Experimental Protocols
To ascertain the precise NMDA receptor activity of this compound, the following established experimental protocols are recommended.
Radioligand Binding Assay for NMDA Receptor Affinity (Ki Determination)
This protocol describes a competitive binding assay to determine the affinity of this compound for the PCP binding site within the NMDA receptor ion channel using the radiolabeled ligand [3H]MK-801.
Materials:
-
This compound
-
[3H]MK-801 (radioligand)
-
Rat cortical membrane homogenate (source of NMDA receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Glutamate (10 µM) and Glycine (10 µM) to open the NMDA receptor channel
-
Non-specific binding control: 10 µM unlabeled MK-801
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.
-
Assay Setup: In a 96-well plate, combine the rat cortical membranes (typically 100-200 µg of protein), [3H]MK-801 (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled MK-801) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition (IC50 Determination)
This protocol outlines the procedure for measuring the functional inhibition of NMDA receptor-mediated currents by this compound in cultured neurons or transfected cells.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA (agonist)
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Procedure:
-
Cell Preparation: Plate the cells on coverslips suitable for electrophysiological recording.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Position a patch pipette over a selected cell and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Voltage Clamp: Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV or -70 mV) to relieve the Mg2+ block of the NMDA receptor.
-
Elicit NMDA Currents: Apply a solution containing NMDA (e.g., 100 µM) to the cell to evoke an inward current mediated by NMDA receptors.
-
Drug Application: After obtaining a stable baseline NMDA-evoked current, co-apply varying concentrations of this compound with the NMDA solution.
-
Data Recording and Analysis:
-
Record the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of Pathways and Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the NMDA receptor.
Caption: Simplified NMDA receptor signaling cascade.
Experimental Workflow for Ki Determination
The following flowchart outlines the key steps in determining the binding affinity (Ki) of this compound.
Caption: Workflow for Ki determination via radioligand binding.
Conclusion
While direct empirical data on the NMDA receptor activity of this compound remains to be published, its structural relationship to known NMDA receptor antagonists strongly suggests a similar mechanism of action. The provided comparative data for ketamine and its metabolites, along with the detailed experimental protocols, offer a robust framework for the comprehensive characterization of Deschloronorketamine's pharmacological profile. Such research is imperative for understanding its potential therapeutic uses and for informing drug development and regulatory decisions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of ketamine, norketamine and dehydronorketamine in forced swim test: Role of activity at NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloroketamine (DCK) is a dissociative anesthetic and a structural analog of ketamine. Its emergence as a new psychoactive substance (NPS) necessitates a thorough understanding of its metabolic fate in vivo for clinical, forensic, and drug development purposes. This technical guide provides an in-depth overview of the primary metabolites of deschloroketamine observed in vivo, focusing on quantitative data, experimental methodologies, and the enzymatic pathways responsible for its biotransformation.
Primary Metabolic Pathways of Deschloroketamine
The in vivo metabolism of deschloroketamine primarily proceeds through two main phase I reactions: N-dealkylation and hydroxylation. These initial transformations are followed by phase II conjugation reactions, such as glucuronidation and N-acetylation, to facilitate excretion.
Phase I Metabolism:
-
N-dealkylation: The most significant initial metabolic step is the removal of the methyl group from the nitrogen atom, leading to the formation of nordeschloroketamine.
-
Hydroxylation: Hydroxyl groups can be introduced at various positions on the cyclohexyl ring of both the parent compound and its N-dealkylated metabolite.
Phase II Metabolism:
-
The hydroxylated metabolites can undergo glucuronidation, a common pathway for increasing the water solubility of xenobiotics to aid in their elimination.
-
The primary amine of nordeschloroketamine can be N-acetylated.
Key Primary Metabolites
Based on in vivo studies, primarily in rats, the following have been identified as the major primary metabolites of deschloroketamine:
-
Nordeschloroketamine: The primary product of N-dealkylation.
-
trans-Dihydrodeschloroketamine: A product of hydroxylation of the parent compound.
-
cis- and trans-Dihydronordeschloroketamine: Products of hydroxylation of nordeschloroketamine.
Quantitative Data on Primary Metabolites
The following tables summarize the quantitative data obtained from in vivo studies in rats, providing concentrations of deschloroketamine and its primary metabolites in serum and brain tissue.
Table 1: Concentrations of Deschloroketamine and its Primary Metabolites in Rat Serum [1][2]
| Compound | Concentration Range (ng/mL) |
| Deschloroketamine | 0.5 - 860 |
| Nordeschloroketamine | 0.5 - 860 |
| trans-Dihydrodeschloroketamine | < 10 |
| cis/trans-Dihydronordeschloroketamine | < 10 |
Table 2: Concentrations of Deschloroketamine and its Primary Metabolites in Rat Brain Tissue [1][2]
| Compound | Concentration Range (ng/g) |
| Deschloroketamine | 0.5 - 4700 |
| Nordeschloroketamine | 0.5 - 4700 |
| trans-Dihydrodeschloroketamine | 0.5 - 70 |
| cis/trans-Dihydronordeschloroketamine | 0.5 - 70 |
Signaling Pathways and Enzymology
The biotransformation of deschloroketamine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. While the specific isozymes responsible for all metabolic steps of deschloroketamine have not been fully elucidated, studies on the structurally similar ketamine and in vitro studies with deschloroketamine provide strong indications.
For the N-demethylation of ketamine, CYP3A4, CYP2B6, and CYP2C9 have been identified as the main contributing enzymes.[2] A direct investigation into deschloroketamine's N-demethylation revealed that CYP2B6 is a major catalyst for this reaction.[3][4] The study highlighted that the halogen substitution on the phenyl ring significantly influences the binding affinity to CYP2B6, with deschloroketamine showing a higher Km value (lower affinity) compared to ketamine.[3]
Hydroxylation of ketamine and its metabolites is also carried out by various CYP enzymes, including CYP2A6 and CYP3A4.[5][6] It is highly probable that these or similar CYP isozymes are also responsible for the hydroxylation of deschloroketamine and nordeschloroketamine.
Metabolic Pathway of Deschloroketamine
Experimental Protocols
The identification and quantification of deschloroketamine and its metabolites are predominantly achieved through liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) and gas chromatography-mass spectrometry (GC-MS).
Sample Preparation for LC-HRMS/MS Analysis of Rat Urine
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add β-glucuronidase/arylsulfatase to deconjugate phase II metabolites. Incubate at a specified temperature and duration (e.g., 50°C for 1 hour).
-
Alkalinization: Adjust the pH of the hydrolyzed urine to approximately 9-10 with a suitable base (e.g., sodium hydroxide).
-
Liquid-Liquid Extraction (LLE): Extract the analytes from the alkalinized urine using an organic solvent mixture (e.g., a combination of ethyl acetate, dichloromethane, and isopropanol). Vortex and centrifuge to separate the phases.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or mobile phase).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-HRMS/MS system.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Contribution of CYP3A4, CYP2B6, and CYP2C9 isoforms to N-demethylation of ketamine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective and regiospecific hydroxylation of ketamine and norketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Stability and Storage of Novel Research Compounds: A Methodological Overview
Disclaimer: Deschloronorketamine hydrochloride is a research chemical. Its properties have not been extensively studied and documented in peer-reviewed literature in the same manner as approved pharmaceutical compounds. This guide, therefore, provides a general framework for approaching stability and storage based on established principles for analogous chemical structures and novel compounds. All data presented are illustrative and should not be considered as experimentally verified for this compound. Researchers must conduct their own specific stability studies.
Abstract
The long-term viability and integrity of research chemicals are paramount for the reproducibility and accuracy of scientific investigations. This technical guide outlines the critical considerations for the stability and storage of this compound powder, a compound of interest within the scientific community. Due to the limited availability of specific public data on this molecule, this document presents a generalized methodological approach for researchers to establish appropriate stability protocols. It covers potential degradation pathways, recommended storage conditions based on analogous compounds, and a framework for designing and executing stability studies. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding to ensure the quality and reliability of their research material over time.
Introduction to Chemical Stability in Research
The chemical stability of a compound refers to its ability to resist chemical change or decomposition over time under specified conditions. For researchers, using a degraded compound can lead to erroneous and irreproducible results, potentially invalidating entire studies. Factors influencing the stability of a powder like this compound include temperature, humidity, light, and oxygen. Understanding these factors is the first step in developing a robust storage and handling protocol.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, analogous arylcyclohexylamine compounds can be susceptible to several types of chemical degradation:
-
Hydrolysis: The presence of moisture can lead to the cleavage of susceptible bonds within the molecule. For many amine hydrochlorides, this is a primary concern.
-
Oxidation: Exposure to air can lead to oxidative degradation, particularly if the molecule contains susceptible functional groups. This can result in the formation of N-oxides or other oxidation products.
-
Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. This is a common issue for many organic molecules and necessitates storage in light-resistant containers.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways and may cause the compound to decompose.
A hypothetical degradation pathway can be conceptualized as follows:
Recommended Storage Conditions (General Guidance)
Based on the general properties of amine hydrochloride salts and related research chemicals, the following storage conditions are recommended to minimize degradation. It is crucial to validate these through specific in-house testing.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Reduces the rate of all chemical degradation reactions. |
| Humidity | Store with a desiccant in a tightly sealed container. | Minimizes the potential for hydrolytic degradation. |
| Light | Store in an amber or opaque container. | Protects the compound from light-induced (photolytic) degradation. |
| Atmosphere | For long-term storage, consider purging with an inert gas. | Reduces the risk of oxidative degradation by displacing oxygen. |
Framework for an In-House Stability Study
To definitively determine the stability of a specific batch of this compound, a structured stability study should be implemented.
Experimental Protocol: Long-Term Stability Testing
-
Sample Preparation: Aliquot the powder into multiple, identical, sealed containers suitable for the intended storage conditions.
-
Storage Conditions: Place the samples in controlled environment chambers at the proposed long-term storage condition (e.g., -20°C) and at an accelerated condition (e.g., 40°C / 75% Relative Humidity).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analytical Method: Utilize a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to assess the purity and concentration of the compound at each time point.
-
Data Analysis: At each time point, analyze the samples for the appearance of degradation products and any decrease in the concentration of the parent compound.
The workflow for such a study can be visualized as:
Forced Degradation Studies
Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.
-
Stress Conditions: Expose the this compound powder to harsh conditions, including strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), oxidizing agent (e.g., 3% H₂O₂), high heat (e.g., 80°C), and intense light (e.g., ICH-compliant photostability chamber).
-
Analysis: Analyze the stressed samples using a suitable technique (e.g., LC-MS) to separate and identify the resulting degradation products.
-
Method Validation: This data helps to validate that the chosen analytical method can effectively separate the parent compound from all potential degradation products.
Conclusion
Deschloronorketamine Hydrochloride: A Technical Guide to its Solubility Characteristics
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of deschloronorketamine hydrochloride, a metabolite of the dissociative anesthetic deschloroketamine.[1][2] Understanding the solubility of this compound in various solvents is critical for a wide range of applications, including analytical method development, formulation studies, and in vitro pharmacological assays. This document compiles available quantitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their experimental design.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.
| Solvent | Solubility (mg/mL) | Source |
| Dimethylformamide (DMF) | 5 | [1] |
| Dimethyl sulfoxide (DMSO) | 10 | [1] |
| Ethanol | 10 | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 | [1] |
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound is not extensively published in peer-reviewed literature, a standardized method such as the shake-flask method is commonly employed for such assessments. The following protocol is a generalized representation of this widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Mechanical shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.
-
Calibrated pH meter (for aqueous solutions)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The amount of compound added should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Place the sealed containers in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be protected from light if the compound is light-sensitive.
-
Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess undissolved solid, centrifuge the samples at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulate matter, filter the supernatant through a syringe filter into a clean vial.
-
Dilution: If necessary, accurately dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Experimental Workflow
The following diagram illustrates the key steps in a typical workflow for determining the solubility of a chemical compound like this compound.
Caption: A flowchart of the experimental workflow for solubility determination.
Factors Influencing Solubility
The solubility of this compound, like any compound, is influenced by several factors:
-
Solvent Polarity: The principle of "like dissolves like" is a key determinant. The solubility data suggests that this compound, a salt, has moderate solubility in polar aprotic solvents like DMF and DMSO, as well as in the polar protic solvent ethanol.
-
pH: For ionizable compounds, the pH of the aqueous solution is a critical factor. As a hydrochloride salt of a primary amine, deschloronorketamine is expected to be more soluble in acidic to neutral aqueous solutions where the amine group is protonated. The provided data point at pH 7.2 gives a baseline for near-neutral physiological conditions.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.
-
Crystalline Form: The presence of different polymorphs or solvates can significantly impact the solubility of a solid.
Conclusion
This technical guide provides essential information on the solubility of this compound for researchers and professionals in the fields of chemistry and drug development. The provided quantitative data, a standardized experimental protocol, and a clear workflow diagram offer a solid foundation for further research and application involving this compound. A thorough understanding of its solubility characteristics is paramount for accurate and reproducible experimental outcomes.
References
Methodological & Application
Application Note: Quantification of Deschloronorketamine Hydrochloride in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Deschloronorketamine (DCNK) hydrochloride in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, clinical research, and forensic toxicology applications involving the analysis of DCNK.
Introduction
Deschloronorketamine (DCNK) is a metabolite of Deschloroketamine (DCK), a dissociative anesthetic and a structural analog of ketamine. As with its parent compound, DCNK is gaining attention in both clinical and forensic research. Accurate quantification of DCNK in biological matrices like plasma is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential for misuse. This document provides a detailed protocol for a validated LC-MS/MS method to measure DCNK concentrations in plasma.
Experimental
Materials and Reagents
-
Deschloronorketamine hydrochloride reference standard
-
Deschloronorketamine-d4 (or other suitable internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
Sample Preparation
A simple and efficient protein precipitation method is utilized for plasma sample preparation.
-
Allow all samples and standards to thaw to room temperature.
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Deschloronorketamine-d4 at 100 ng/mL).[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
-
HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40°C.[2]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: (Note: Specific transitions for DCNK need to be optimized experimentally. The following are hypothetical based on its structure.)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deschloronorketamine | To be determined | To be determined | To be determined |
| Deschloronorketamine-d4 (IS) | To be determined | To be determined | To be determined |
Method Validation
Method validation was performed according to regulatory guidelines to ensure reliability and accuracy.
Linearity
The method demonstrated excellent linearity over a concentration range of 1 to 1,000 ng/mL for DCNK in plasma. The coefficient of determination (r²) was consistently >0.99 for all calibration curves.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | < 15 | ± 15 | ± 15 |
| Low | 3 | < 15 | < 15 | ± 15 | ± 15 |
| Medium | 100 | < 15 | < 15 | ± 15 | ± 15 |
| High | 800 | < 15 | < 15 | ± 15 | ± 15 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with quantification.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Deschloronorketamine | > 85 | 90 - 110 |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS quantification of Deschloronorketamine in plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for a variety of research and clinical applications.
References
Application Note: Analysis of Deschloronorketamine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of Deschloronorketamine (DCNK), a metabolite of the designer drug deschloroketamine, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined here is crucial for forensic toxicology, clinical chemistry, and drug metabolism studies. The protocol covers sample preparation, instrument parameters, and data analysis. Quantitative data from related compound analyses are presented to provide a reference for method validation.
Introduction
Deschloronorketamine is a primary metabolite of deschloroketamine, a dissociative anesthetic and a structural analog of ketamine. The increasing prevalence of new psychoactive substances (NPS) necessitates robust and reliable analytical methods for their detection and quantification in various biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such compounds due to its high sensitivity and specificity. This document details a comprehensive GC-MS method for the analysis of DCNK.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of related analytes from urine.[1][2][3]
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., Ketamine-d4)
-
1 M Sodium hydroxide (NaOH)
-
Extraction solvent (e.g., Hexane, or Dichloromethane containing 10% isobutanol)[2]
-
Ethyl acetate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the urine sample into a 15 mL centrifuge tube.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Add 1 mL of 1 M NaOH to alkalinize the sample.
-
Add 5 mL of the extraction solvent.
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of ethyl acetate.
-
Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended and can be optimized based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 Series or equivalent |
| Mass Spectrometer | Agilent 5975, 5977B Inert Plus GC/MSD, or equivalent |
| Column | HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[2] |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250 - 280°C[2] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[2] |
| Oven Program | Initial temperature 80-160°C, hold for 1-2 min, ramp at 10-35°C/min to 280-285°C, hold for 2-5 min[1][2] |
| Transfer Line Temp. | 280°C[2] |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4][5] |
| Acquisition Mode | Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Qualitative Analysis
The identification of deschloronorketamine is achieved by comparing the retention time and the mass spectrum of the analyte in the sample with that of a reference standard. The EI mass spectrum of the parent compound, deschloroketamine, shows a molecular ion at m/z 203 and major fragment ions at m/z 175, 174, 160, 147, 146, and 132.[4][5] For deschloronorketamine, characteristic fragment ions should be selected for identification.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The following table summarizes validation data for related compounds, which can serve as a benchmark for the validation of a deschloronorketamine assay.
Table 1: Method Validation Parameters for Related Analytes
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (RSD %) | Reference |
| Ketamine | Urine | 10 | 15 | 30 - 1000 | 90 - 104 | < 8.1 | [6] |
| Norketamine | Urine | 10 | 10 | 30 - 1000 | 90 - 104 | < 8.1 | [6] |
| Ketamine | Hair | - | 0.2 | 0.2 - 10 | 87.5 - 109.4 | < 15 | [7] |
| Norketamine | Hair | - | 0.2 | 0.2 - 10 | 91.0 - 110.5 | < 15 | [7] |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of Deschloronorketamine.
Caption: Logical relationship of analytical method validation parameters.
Conclusion
The GC-MS method described in this application note provides a robust and reliable approach for the analysis of deschloronorketamine in biological samples. The detailed protocol for sample preparation and instrument parameters, along with the reference data for related compounds, offers a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own assays for this and other emerging psychoactive substances. The use of GC-MS ensures high sensitivity and specificity, which are critical for forensic and clinical applications.
References
- 1. scispace.com [scispace.com]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated GC-MS method for ketamine and norketamine in hair and its use in authentic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Deschloronorketamine from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloronorketamine (DCNK) is a primary active metabolite of the dissociative new psychoactive substance (NPS) deschloroketamine (DCK). As an analogue of ketamine and its metabolite norketamine, the detection and quantification of DCNK in biological matrices is crucial for forensic toxicology, clinical monitoring, and pharmacokinetic studies. These application notes provide detailed protocols for the isolation of DCNK from common biological samples—urine, plasma, and hair—based on established methodologies for structurally similar compounds. The protocols are designed for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Analytical Principles
The isolation of Deschloronorketamine from complex biological matrices relies on the principles of liquid-liquid extraction (LLE) and solid-phase extraction (SPE). These techniques separate the analyte of interest from endogenous interferences based on its physicochemical properties, such as polarity and acid-base character. As an arylcyclohexylamine, DCNK is a basic compound, a key consideration in the development of effective extraction protocols.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the extraction of Deschloronorketamine and related compounds from various biological matrices. It is important to note that specific performance characteristics should be validated in-house.
| Analyte | Matrix | Extraction Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Deschloronorketamine | Rat Serum | Not Specified | Accuracy: 86-112% | - | 0.5 | [1] |
| Norketamine | Urine | SPE | 45.7 - 83.0 | 25 | 50 | [2] |
| Norketamine | Plasma | Protein Precipitation | High | - | 1 | [3] |
| Norketamine | Hair | SPE | 88 | 0.1 (ng/mg) | 0.2 (ng/mg) | [4] |
| Ketamine Analogs | Blood | SPE | >80 | - | 5 | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Protocol 1: Solid-Phase Extraction (SPE) of Deschloronorketamine from Urine
This protocol is adapted from established methods for the extraction of ketamine, norketamine, and other novel psychoactive substances from urine.[6][7]
Materials
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, Strata-X-C)
-
Urine sample
-
Internal Standard (IS) solution (e.g., Deschloronorketamine-d4)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide (5% in methanol)
-
Nitrogen evaporator
-
Centrifuge
Experimental Protocol
-
Sample Pre-treatment:
-
To 1 mL of urine, add 25 µL of the internal standard solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Follow with a wash of 2 mL of acetonitrile.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Workflow Diagram
Caption: SPE Workflow for Urine
Protocol 2: Liquid-Liquid Extraction (LLE) of Deschloronorketamine from Plasma
This protocol is based on general LLE methods for basic drugs in plasma.[5]
Materials
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Deschloronorketamine-d4)
-
Ammonium hydroxide (concentrated)
-
Extraction solvent (e.g., n-butyl chloride or a mixture of ethyl acetate/hexane 9:1 v/v)
-
Back-extraction solution (0.1 M HCl)
-
Reconstitution solvent (mobile phase)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Experimental Protocol
-
Sample Preparation:
-
To 0.5 mL of plasma in a glass tube, add 25 µL of the internal standard solution.
-
Add 100 µL of concentrated ammonium hydroxide to basify the sample to a pH > 9.
-
Vortex briefly.
-
-
Extraction:
-
Add 3 mL of the extraction solvent.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Back-Extraction (Optional Clean-up):
-
Add 200 µL of 0.1 M HCl to the organic extract.
-
Vortex for 2 minutes and centrifuge.
-
Discard the upper organic layer.
-
Add 100 µL of concentrated ammonium hydroxide to the aqueous layer, followed by 2 mL of the extraction solvent.
-
Vortex and centrifuge as before.
-
Transfer the organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Workflow Diagram
Caption: LLE Workflow for Plasma
Protocol 3: Extraction of Deschloronorketamine from Hair
This protocol is adapted from established methods for the analysis of ketamine and its metabolites in hair.[4][8]
Materials
-
Hair sample
-
Decontamination solvents (e.g., dichloromethane, methanol)
-
Internal Standard (IS) solution (e.g., Deschloronorketamine-d4)
-
Extraction solvent (e.g., methanol with 1% HCl)
-
Ultrasonic bath
-
Centrifuge
-
SPE cartridges (as in Protocol 1, for clean-up)
-
Nitrogen evaporator
Experimental Protocol
-
Decontamination:
-
Wash approximately 20 mg of hair sequentially with 5 mL of dichloromethane followed by 5 mL of methanol.
-
Allow the hair to dry completely at room temperature.
-
-
Pulverization and Extraction:
-
Cut the decontaminated hair into small segments (approx. 1-2 mm).
-
Place the hair segments in a glass tube and add 1 mL of extraction solvent (methanol with 1% HCl) and the internal standard.
-
Sonicate for 2 hours at 50°C.
-
Centrifuge at 5000 x g for 10 minutes.
-
-
Clean-up (SPE):
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Proceed with the SPE clean-up as described in Protocol 1, steps 2-6.
-
Workflow Diagram
Caption: Hair Extraction Workflow
Concluding Remarks
The provided protocols offer robust starting points for the isolation of Deschloronorketamine from biological samples. It is imperative that these methods are fully validated in the end-user's laboratory to ensure they meet the specific requirements for sensitivity, selectivity, accuracy, and precision for the intended application. The choice between LLE and SPE will depend on the laboratory's resources, desired sample throughput, and the required level of extract cleanliness. Subsequent analysis by a sensitive and selective technique such as LC-MS/MS is highly recommended for the definitive identification and accurate quantification of Deschloronorketamine.
References
- 1. scite.ai [scite.ai]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of 40 novel psychoactive stimulants in urine by liquid chromatography-high resolution mass spectrometry and library matching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pressurized-liquid extraction for determination of illicit drugs in hair by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design: Studying the Effects of Deschloronorketamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to investigate the pharmacological effects of Deschloronorketamine hydrochloride (DCK), a structural analog of ketamine. The protocols outlined below cover pharmacokinetic analysis, neurobehavioral assessment, and investigation of the underlying mechanism of action, primarily based on studies in rodent models.
Pharmacokinetic Profile
A key initial step in characterizing the in vivo effects of this compound is to determine its pharmacokinetic profile. This includes its absorption, distribution, metabolism, and excretion. Studies in Wistar rats have shown that DCK rapidly crosses the blood-brain barrier.[1][2]
Experimental Protocol: Pharmacokinetic Analysis in Rats
Objective: To determine the time course of this compound concentrations in plasma and brain tissue following systemic administration.
Materials:
-
This compound
-
Wistar rats (male, 250-300g)
-
Subcutaneous injection supplies
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Brain tissue harvesting tools
-
Homogenizer
-
Liquid chromatography-mass spectrometry (LC-MS) equipment
-
Saline solution
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., for doses of 5, 10, and 30 mg/kg).
-
Administration: Administer a single subcutaneous (s.c.) injection of this compound or vehicle (saline) to different cohorts of rats.
-
Sample Collection: At various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), anesthetize a cohort of rats.
-
Blood Collection: Collect blood samples via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.
-
Brain Tissue Collection: Following blood collection, perfuse the animals with ice-cold saline and immediately dissect the brain. Isolate specific brain regions of interest if required (e.g., prefrontal cortex, hippocampus, striatum).
-
Sample Processing: Homogenize brain tissue samples. Extract this compound from plasma and brain homogenates using an appropriate solvent.
-
Quantification: Analyze the concentration of this compound in the processed samples using a validated LC-MS method.
Data Presentation:
Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats following Subcutaneous Administration.
| Parameter | Value | Source |
| Time to Maximum Brain Concentration | 30 minutes | [1][2] |
| Brain Concentration at 2 hours | Remains high | [1][2] |
| Blood-Brain Barrier Penetration | Rapid | [1][2] |
Note: Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not yet extensively published for this compound and would be key outcomes of this experimental protocol.
Neurobehavioral Effects
This compound, similar to ketamine, elicits a range of behavioral responses. In vivo studies are crucial to characterize its psychostimulant, rewarding, and sensory-motor gating effects.
Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Experimental Protocol:
-
Apparatus: Use open-field arenas equipped with automated photobeam tracking systems to record horizontal and vertical movements.
-
Habituation: Place rats in the open-field arenas for 30-60 minutes one day prior to the experiment to allow for acclimation to the novel environment.
-
Administration: On the test day, administer this compound (e.g., 5, 10, 30 mg/kg, s.c.) or vehicle.
-
Testing: Immediately after injection, place the rats in the open-field arenas and record locomotor activity for a predefined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the total distance traveled, horizontal activity, and vertical activity (rearing) in discrete time bins (e.g., 5-minute intervals).
Data Presentation:
Table 2: Effects of this compound on Locomotor Activity in Wistar Rats.
| Dose (mg/kg, s.c.) | Effect on Locomotion | Source |
| 5 | Stimulatory | [1][2] |
| 10 | Stimulatory | [1][2] |
| 30 | Stimulatory | [1][2] |
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of this compound.
Experimental Protocol:
-
Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-Conditioning (Baseline Preference): On day 1, allow rats to freely explore all three chambers for 15 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one chamber should be excluded.
-
Conditioning: Over the next 8 days, perform conditioning sessions. On drug conditioning days, administer this compound (e.g., 5, 10, 30 mg/kg, s.c.) and confine the rat to one of the outer chambers for 30 minutes. On vehicle conditioning days, administer saline and confine the rat to the opposite chamber. The order of drug and vehicle administration should be counterbalanced.
-
Post-Conditioning (Test): On day 10, place the rat in the central chamber with free access to all chambers for 15 minutes, without any drug administration. Record the time spent in each chamber.
-
Data Analysis: Calculate a preference score as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during the pre-conditioning phase.
Data Presentation:
Table 3: Conditioned Place Preference Induced by this compound in Wistar Rats.
| Dose (mg/kg, s.c.) | Outcome | Source |
| 5 | Induced Place Preference | [1][2] |
| 10 | Induced Place Preference | [1][2] |
| 30 | Induced Place Preference | [1][2] |
Mechanism of Action: NMDA Receptor Antagonism and Downstream Signaling
The primary mechanism of action of this compound is believed to be antagonism of the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine.[1][2] This interaction is thought to trigger a cascade of downstream signaling events that contribute to its behavioral and potential therapeutic effects.
Experimental Workflow: Investigating the Mechanism of Action
Caption: Workflow for investigating the neurochemical and molecular effects of Deschloronorketamine HCl.
Hypothesized Signaling Pathway
Based on its action as an NMDA receptor antagonist, this compound is hypothesized to modulate synaptic plasticity through pathways involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR).
References
Application Notes and Protocols for Determining the Neurotoxicity of Deschloronorketamine (DCK) using Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloronorketamine (DCK) is a synthetic dissociative substance and an analog of ketamine. As with many novel psychoactive substances, a comprehensive understanding of its toxicological profile, particularly its neurotoxicity, is crucial. These application notes provide a framework for assessing the potential neurotoxic effects of DCK using established in vitro cell culture assays. The protocols detailed below are adapted from methodologies used for assessing the neurotoxicity of ketamine and other arylcyclohexylamines and provide a basis for investigating DCK's impact on neuronal viability, apoptosis, oxidative stress, and neurite outgrowth.
Given the limited specific data on DCK, the proposed signaling pathways are based on the known mechanisms of the parent compound, ketamine, which primarily involves the antagonism of the N-methyl-D-aspartate (NMDA) receptor and modulation of downstream signaling cascades, including the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways.[1]
Key In Vitro Neurotoxicity Assays
A battery of cell-based assays is recommended to comprehensively evaluate the neurotoxic potential of Deschloronorketamine. These assays measure various cellular parameters, from metabolic activity and membrane integrity to specific cell death pathways and morphological changes.
Table 1: Summary of In Vitro Neurotoxicity Assays for DCK
| Assay | Principle | Endpoint Measured | Interpretation of Results |
| MTT Assay | Conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[2] | Cell viability and metabolic activity. | A decrease in formazan formation indicates reduced cell viability/cytotoxicity. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[3][4] | Cell membrane integrity and cytotoxicity. | An increase in LDH in the supernatant indicates cell lysis and cytotoxicity. |
| Caspase-3/7 Assay | Detection of activated caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a fluorogenic or luminogenic substrate.[5][6] | Apoptosis induction. | An increase in caspase-3/7 activity suggests the induction of apoptosis. |
| Reactive Oxygen Species (ROS) Assay | Measurement of intracellular ROS levels using a cell-permeable fluorescent probe (e.g., H2DCFDA) that fluoresces upon oxidation by ROS.[7][8] | Oxidative stress. | An increase in fluorescence intensity is proportional to the level of intracellular ROS. |
| Neurite Outgrowth Assay | Quantification of changes in the length and complexity of neurites in cultured neurons following exposure to the test compound.[9][10][11] | Neuronal morphology and development. | Inhibition of neurite outgrowth can indicate developmental neurotoxicity. |
Experimental Protocols
Cell Culture
For these assays, primary neuronal cultures or human induced pluripotent stem cell (iPSC)-derived neurons are recommended as they provide a more physiologically relevant model.[9]
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC12) can be used as alternative models.
-
Culture Conditions: Cells should be maintained in appropriate media and conditions as recommended by the supplier. For primary neurons, poly-D-lysine or laminin-coated plates are typically required for attachment and growth.[11]
MTT Assay Protocol for Cell Viability
This protocol is adapted from standard MTT assay procedures.[2][12][13][14]
Materials:
-
Neuronal cells
-
96-well plates
-
Deschloronorketamine (DCK) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DCK in culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of DCK. Include vehicle control (medium with the same concentration of solvent used to dissolve DCK) and a positive control for cytotoxicity.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
LDH Release Assay Protocol for Cytotoxicity
This protocol is based on standard LDH cytotoxicity assay kits.[3][4][15][16]
Materials:
-
Neuronal cells
-
96-well plates
-
Deschloronorketamine (DCK) stock solution
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Plate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol to treat cells with DCK.
-
Set up controls: a vehicle control, a positive control for cytotoxicity (e.g., lysis buffer provided in the kit), and a background control (medium only).
-
After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Caspase-3/7 Assay Protocol for Apoptosis
This protocol is based on commercially available caspase-3/7 assay kits.[5][6][17][18][19]
Materials:
-
Neuronal cells
-
96-well, clear-bottom, black- or white-walled plates
-
Deschloronorketamine (DCK) stock solution
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density.
-
Treat cells with serial dilutions of DCK as described in the MTT protocol. Include appropriate controls.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a luminometer.
Reactive Oxygen Species (ROS) Assay Protocol
This protocol uses the cell-permeable probe H2DCFDA.[7][8][20][21][22]
Materials:
-
Neuronal cells
-
96-well, clear-bottom, black-walled plates
-
Deschloronorketamine (DCK) stock solution
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Load the cells with 10 µM H2DCFDA in HBSS and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Add medium containing various concentrations of DCK to the wells.
-
Measure the fluorescence intensity immediately (for acute effects) or after a specific incubation period at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Neurite Outgrowth Assay Protocol
This protocol is a general guideline and can be adapted for high-content imaging systems.[9][10][11][23][24]
Materials:
-
iPSC-derived neurons or primary neurons
-
96- or 384-well imaging plates (e.g., poly-D-lysine coated)
-
Deschloronorketamine (DCK) stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Plate neurons at a low density to allow for clear visualization of individual neurites.
-
Allow neurons to extend neurites for 24-48 hours.
-
Treat the cells with a range of DCK concentrations for 24-72 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary and then secondary antibodies.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze images using appropriate software to quantify parameters such as total neurite length, number of branches, and number of primary neurites per neuron.
Data Presentation
Quantitative data from the assays should be presented in a clear and structured format to allow for easy comparison of the effects of different DCK concentrations.
Table 2: Example Data Table for DCK Neurotoxicity Assays
| DCK Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Max LDH Release) (LDH Assay) | Caspase-3/7 Activity (Fold Change vs. Control) | ROS Production (Fold Change vs. Control) | Average Neurite Length (µm) |
| 0 (Vehicle Control) | 100 ± 5 | 0 ± 2 | 1.0 ± 0.1 | 1.0 ± 0.1 | 150 ± 10 |
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Positive Control | 100 ± 5 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Signaling Pathways and Visualization
The neurotoxic effects of ketamine, and likely DCK, are thought to be mediated through complex signaling pathways. The primary mechanism involves the blockade of the NMDA receptor, which can lead to downstream effects on neuronal survival and plasticity.
NMDA Receptor Signaling Pathway
Deschloronorketamine, as an analog of ketamine, is presumed to act as an antagonist at the NMDA receptor. This receptor is a ligand-gated ion channel that, when activated by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron.[25] This calcium influx is critical for synaptic plasticity but can also lead to excitotoxicity if dysregulated.
Caption: Hypothesized antagonism of the NMDA receptor by Deschloronorketamine.
BDNF Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Ketamine has been shown to modulate BDNF signaling, which may contribute to both its antidepressant and neurotoxic effects depending on the context.
Caption: Potential modulation of the BDNF signaling pathway by DCK.
mTOR Signaling Pathway
The mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Activation of mTOR is implicated in the rapid antidepressant effects of ketamine, but its dysregulation can also contribute to cellular stress.
Caption: Overview of the mTOR signaling pathway potentially affected by DCK.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the neurotoxicity of Deschloronorketamine in cell culture.
Caption: General workflow for in vitro neurotoxicity testing of DCK.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for investigating the neurotoxicity of Deschloronorketamine. By employing a multi-assay approach, researchers can gain valuable insights into the potential risks associated with this compound. It is important to note that these are foundational assays, and further mechanistic studies may be required to fully elucidate the specific cellular and molecular targets of DCK. The in vitro metabolism of Deschloronorketamine, which can involve N-dealkylation and hydroxylation, may also produce metabolites with their own neurotoxic profiles, a factor to consider in more advanced studies.[26][27] Due to the structural similarity to ketamine, a compound with known complex effects on the nervous system, a thorough investigation of DCK's neurotoxicity is warranted.[1]
References
- 1. "Ketamine: Neuroprotective or Neurotoxic?" by Divya Choudhury, Anita E Autry et al. [digitalcommons.library.tmc.edu]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 7. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT (Assay protocol [protocols.io]
- 15. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. antibodiesinc.com [antibodiesinc.com]
- 19. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. 2.8. Reactive oxygen species (ROS) detection [bio-protocol.org]
- 22. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 24. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NMDA receptor - Wikipedia [en.wikipedia.org]
- 26. mdpi.com [mdpi.com]
- 27. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Investigating the Behavioral Effects of Deschloronorketamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloronorketamine (DCNK) is a dissociative anesthetic and a structural analog of ketamine. It has emerged as a novel psychoactive substance (NPS) and is of significant interest to the research community for its potential therapeutic applications and abuse liability. Understanding its behavioral effects is crucial for both drug development and public health. This document provides detailed application notes and protocols for utilizing animal models to investigate the behavioral pharmacology of DCNK.
DCNK primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a mechanism it shares with ketamine.[1][2] This antagonism leads to a cascade of downstream effects, influencing various neurotransmitter systems and resulting in a range of behavioral outcomes, including psychostimulant, reinforcing, and cognitive-modulating effects. Animal models are indispensable tools for systematically characterizing these effects.
Key Behavioral Assays
Several well-validated behavioral paradigms in rodents are particularly useful for assessing the effects of DCNK. These include:
-
Open Field Test (OFT): To assess locomotor activity and exploratory behavior.
-
Prepulse Inhibition (PPI) Test: To measure sensorimotor gating, a process often disrupted in psychiatric disorders.
-
Conditioned Place Preference (CPP): To evaluate the rewarding and reinforcing properties of the substance.
-
Novel Object Recognition (NOR) Test: To assess effects on learning and memory.
Open Field Test (OFT) for Locomotor Activity
The OFT is a common method to assess general locomotor activity and anxiety-like behavior in rodents.[3][4] DCNK, similar to ketamine, has been shown to induce hyperlocomotion.[5][6]
Quantitative Data
| Animal Model | Compound | Dose (mg/kg, s.c.) | Key Finding | Reference |
| Wistar Rats | Deschloronorketamine | 5 | Significant increase in distance traveled. | [6] |
| Wistar Rats | Deschloronorketamine | 10 | More pronounced and sustained increase in distance traveled compared to 5 mg/kg. | [6] |
| Wistar Rats | Deschloronorketamine | 30 | Robust and long-lasting increase in locomotor activity. | [6] |
| Mice | Deschloronorketamine | 10 | Increased locomotor activation. | [5] |
Experimental Protocol
Objective: To quantify the dose-dependent effects of Deschloronorketamine on spontaneous locomotor activity in rodents.
Apparatus:
-
A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with high walls to prevent escape.[1]
-
The arena floor is typically divided into a grid of equal-sized squares.
-
An automated video tracking system and software to record and analyze the animal's movement.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer Deschloronorketamine (e.g., 5, 10, 30 mg/kg) or vehicle (e.g., saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Test Session: Place the animal in the center of the open field arena immediately after injection.
-
Data Collection: Record the animal's activity for a predefined period (e.g., 60-120 minutes) using the video tracking system.
-
Data Analysis: The primary endpoint is the total distance traveled (in cm or m). Other parameters such as time spent in the center versus the periphery of the arena can also be analyzed to assess anxiety-like behavior.
Experimental Workflow
Prepulse Inhibition (PPI) Test for Sensorimotor Gating
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse).[7] Deficits in PPI are observed in certain psychiatric disorders, and drugs that disrupt sensorimotor gating, like NMDA receptor antagonists, can impair PPI. DCNK has been shown to robustly disrupt PPI.[6]
Quantitative Data
| Animal Model | Compound | Dose (mg/kg, s.c.) | Key Finding (% PPI Disruption) | Reference |
| Wistar Rats | Deschloronorketamine | 5 | Significant disruption of PPI. | [6] |
| Wistar Rats | Deschloronorketamine | 10 | More potent disruption of PPI compared to 5 mg/kg. | [6] |
| Wistar Rats | Deschloronorketamine | 30 | Strong and sustained disruption of PPI. | [6] |
Experimental Protocol
Objective: To assess the effect of Deschloronorketamine on sensorimotor gating by measuring the disruption of prepulse inhibition.
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a small animal enclosure mounted on a piezoelectric platform to detect movement, a loudspeaker for delivering acoustic stimuli, and a computer for controlling the stimuli and recording the response.
Procedure:
-
Habituation: Place the animal in the enclosure within the chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer Deschloronorketamine or vehicle.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 75-85 dB white noise for 20 ms) with a short inter-stimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Collection: The startle amplitude is measured as the maximal peak response during a defined period following the pulse.
-
Data Analysis: PPI is calculated as a percentage: (% PPI) = 100 - [((startle response on prepulse + pulse trials) / (startle response on pulse-alone trials)) * 100]. A lower %PPI indicates a disruption of sensorimotor gating.
Experimental Workflow
Conditioned Place Preference (CPP) for Rewarding Effects
The CPP paradigm is used to evaluate the motivational properties of a drug by pairing its effects with a specific environment.[8] An animal's preference for the drug-paired environment is indicative of the substance's rewarding effects. DCNK has been shown to induce conditioned place preference.[5]
Quantitative Data
| Animal Model | Compound | Dose (mg/kg, i.p.) | Key Finding (CPP Score) | Reference |
| Mice | Deschloronorketamine | 10 | Significant increase in time spent in the drug-paired compartment. | [5] |
Experimental Protocol
Objective: To determine the rewarding properties of Deschloronorketamine using a conditioned place preference paradigm.
Apparatus:
-
A three-chamber CPP apparatus. The two larger outer chambers are distinct in terms of visual and tactile cues (e.g., different wall colors, floor textures). A smaller, neutral central chamber connects the two outer chambers. Guillotine doors can separate the chambers.
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber with the doors to the outer chambers open and allow it to freely explore the entire apparatus for a set time (e.g., 15-20 minutes). Record the time spent in each chamber to establish any baseline preference.
-
Conditioning: This phase typically lasts for 4-8 days and involves alternating injections of the drug and vehicle.
-
Drug Pairing: On specified days, administer DCNK and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Post-Conditioning (Test): On the day after the last conditioning session, place the animal in the central chamber with the doors to the outer chambers open (in a drug-free state) and allow it to freely explore the entire apparatus for the same duration as in the pre-conditioning phase.
-
Data Analysis: The primary measure is the time spent in the drug-paired chamber during the test session compared to the pre-conditioning session or compared to the time spent in the vehicle-paired chamber. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. The CPP score is often calculated as the time spent in the drug-paired chamber post-conditioning minus the time spent in the same chamber pre-conditioning.
Experimental Workflow
Novel Object Recognition (NOR) Test for Cognition
The NOR test is used to assess an animal's ability to recognize a novel object in a familiar environment, providing a measure of learning and memory.[2][9] While direct data for DCNK in this paradigm is limited, studies with the similar NMDA receptor antagonist esketamine have shown effects on memory reconsolidation.[6]
Quantitative Data (Esketamine as a proxy)
| Animal Model | Compound | Dose (mg/kg, i.p.) | Key Finding (Discrimination Index) | Reference |
| ICR Mice | Esketamine | 10 | Enhanced memory reconsolidation when administered after reactivation. | [6] |
Experimental Protocol
Objective: To evaluate the effects of Deschloronorketamine on recognition memory.
Apparatus:
-
An open field arena.
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animal cannot move them.
Procedure:
-
Habituation: On day 1, allow the animal to freely explore the empty arena for 5-10 minutes to habituate to the environment.
-
Training/Familiarization (T1): On day 2, place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour to 24 hours). Drug administration can occur before T1, immediately after T1, or before T2, depending on whether the interest is in acquisition, consolidation, or retrieval/reconsolidation of memory.
-
Testing (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent exploring the novel object and the familiar object is recorded. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. A DI close to zero suggests a memory deficit.
Experimental Workflow
Signaling Pathway
Deschloronorketamine, as an NMDA receptor antagonist, is believed to exert its behavioral effects through a complex signaling cascade. Blockade of NMDA receptors on GABAergic interneurons is thought to lead to a disinhibition of glutamate release. This glutamate surge preferentially activates AMPA receptors, triggering downstream signaling pathways that are crucial for synaptic plasticity.
Conclusion
The animal models and protocols outlined in this document provide a robust framework for the preclinical investigation of the behavioral effects of Deschloronorketamine. By employing these standardized assays, researchers can systematically evaluate its impact on locomotor activity, sensorimotor gating, reward processing, and cognitive function. This comprehensive approach is essential for elucidating the neurobiological mechanisms of DCNK and for informing both its potential therapeutic development and its risk assessment as a substance of abuse.
References
- 1. anilocus.com [anilocus.com]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 4. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 5. The Functional Networks of Prepulse Inhibition: Neuronal Connectivity Analysis Based on FDG-PET in Awake and Unrestrained Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esketamine enhances memory reconsolidation in the novel object recognition task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-pulse Inhibition [augusta.edu]
- 8. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 9. [PDF] The Novel Object Recognition Test in Rodents: Which Are the Essential Methodological Aspects? | Semantic Scholar [semanticscholar.org]
Application Note: High-Resolution Mass Spectrometry for the Identification of Deschloronorketamine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloronorketamine (DCK) is a dissociative anesthetic and a structural analog of ketamine. As a substance with potential for both therapeutic applications and abuse, understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical tool for the comprehensive identification and characterization of drug metabolites. This application note provides detailed protocols for the identification of deschloronorketamine metabolites in biological matrices using LC-HRMS/MS, based on in vivo and in vitro studies.
Metabolic Pathways of Deschloronorketamine
The metabolism of deschloronorketamine is extensive, involving a series of Phase I and Phase II biotransformations. The primary metabolic routes include N-dealkylation, hydroxylation, and reduction of the cyclohexanone ring, followed by conjugation reactions such as glucuronidation.[1]
Key Metabolic Reactions:
-
N-dealkylation: The removal of the methyl group from the nitrogen atom results in the formation of nordeschloroketamine.
-
Hydroxylation: The addition of hydroxyl groups can occur on both the phenyl and cyclohexyl rings.
-
Reduction: The ketone group on the cyclohexyl ring can be reduced to a hydroxyl group, leading to the formation of dihydro-metabolites.
-
Multiple Oxidations: A combination of the above oxidative reactions can lead to a variety of metabolites.
-
Glucuronidation: Phase I metabolites can undergo conjugation with glucuronic acid to increase their water solubility and facilitate excretion.[2][3][4]
-
N-acetylation: The N-dealkylated metabolite can undergo acetylation.[2][3][4]
dot
Metabolic pathway of Deschloronorketamine.
Quantitative Data Summary
The following table summarizes the concentrations of deschloronorketamine and its major metabolites found in rat serum and brain tissue samples.[5][6][7]
| Analyte | Matrix | Concentration Range |
| Deschloronorketamine | Serum | 0.5 - 860 ng/mL |
| Nordeschloroketamine | Serum | 0.5 - 860 ng/mL |
| cis/trans-Dihydronordeschloroketamines | Serum | < 10 ng/mL |
| trans-Dihydrodeschloroketamine | Serum | < 10 ng/mL |
| Deschloronorketamine | Brain Tissue | 0.5 - 4700 ng/g |
| Nordeschloroketamine | Brain Tissue | 0.5 - 4700 ng/g |
| cis/trans-Dihydronordeschloroketamines | Brain Tissue | 0.5 - 70 ng/g |
| trans-Dihydrodeschloroketamine | Brain Tissue | 0.5 - 70 ng/g |
Experimental Protocols
In Vitro Metabolism using Pooled Human Liver Microsomes (pHLMs)
This protocol is designed to identify Phase I metabolites of deschloronorketamine.
1. Incubation Mixture Preparation:
-
Prepare a reaction mixture containing:
-
90 mM phosphate buffer (pH 7.4)
-
200 U/mL superoxide dismutase
-
5 mM isocitrate
-
5 mM MgCl₂
-
0.5 U/mL isocitrate dehydrogenase
-
1.2 mM NADP⁺
-
-
Add pooled human liver microsomes (pHLMs) to a final concentration of 1 mg microsomal protein/mL.
-
Add deschloronorketamine to a final concentration of 25 µM.
2. Incubation:
-
Incubate the reaction mixture at 37°C for 60 minutes.
3. Termination of Reaction:
-
Stop the incubation by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., 0.1 mg/mL diazepam-d₅).
4. Sample Preparation for LC-HRMS/MS Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
In Vivo Metabolite Identification from Rat Urine
This protocol describes the analysis of Phase I and Phase II metabolites from rat urine after administration of deschloronorketamine.
1. Animal Dosing and Urine Collection:
-
Administer deschloronorketamine to male Wistar rats (e.g., 2 mg/kg body weight).
-
Collect urine samples over a 24-hour period.
2. Sample Preparation for Phase I Metabolites (after enzymatic cleavage):
-
Adjust 2 mL of rat urine to pH 5.2 with acetic acid.
-
Add β-glucuronidase to hydrolyze glucuronide conjugates.
-
Incubate as per the enzyme manufacturer's instructions.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolites.
3. Sample Preparation for Phase II Metabolites (intact glucuronides):
-
To 0.1 mL of native urine, add 0.5 mL of acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 70°C).
-
Reconstitute the residue in a suitable solvent for LC-HRMS/MS analysis.
LC-HRMS/MS Analysis
1. Liquid Chromatography:
-
Column: A C18 reversed-phase column is suitable for separating deschloronorketamine and its metabolites.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
2. High-Resolution Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both full scan MS and MS/MS data.
-
Full Scan MS: Acquire high-resolution full scan data to determine the accurate mass of potential metabolites.
-
MS/MS: Fragment the precursor ions of interest to obtain characteristic product ion spectra for structural elucidation.
Experimental Workflow
The following diagram illustrates the general workflow for the identification of deschloronorketamine metabolites.
dot
Experimental Workflow for Metabolite ID.
Conclusion
The combination of in vitro and in vivo models with high-resolution LC-MS/MS provides a robust strategy for the comprehensive identification and characterization of deschloronorketamine metabolites. The detailed protocols and workflows presented in this application note serve as a valuable resource for researchers in drug metabolism, pharmacology, and toxicology. This information is critical for understanding the disposition of deschloronorketamine, interpreting toxicological findings, and guiding the development of related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of ketamine and its metabolites in biological samples: A systematic review [apjmt.mums.ac.ir]
- 4. ijisrt.com [ijisrt.com]
- 5. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolite elucidation of 2-fluoro-deschloroketamine (2F-DCK) using molecular networking across three complementary in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Forensic Analysis of Deschloronorketamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloronorketamine hydrochloride is an analytical reference standard classified as an arylcyclohexylamine. It is recognized as a metabolite of deschloroketamine and is encountered in forensic investigations involving the use of novel psychoactive substances (NPS).[1] The accurate and reliable identification and quantification of deschloronorketamine in various biological and non-biological matrices are crucial for forensic toxicology case work, clinical diagnostics, and research into the metabolism and effects of deschloroketamine.
These application notes provide detailed protocols for the analysis of this compound in different forensic samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a fully validated method specifically for deschloronorketamine was not found in the public domain, the following protocols have been adapted from well-established and validated methods for the structurally similar compounds deschloroketamine, ketamine, and norketamine.[2][3][4][5][6] Laboratories implementing these methods should perform a full in-house validation according to their specific requirements and standard operating procedures.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value |
| Chemical Name | 2-amino-2-phenyl-cyclohexanone, monohydrochloride |
| CAS Number | 7015-20-5 |
| Molecular Formula | C₁₂H₁₅NO • HCl |
| Formula Weight | 225.7 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Solubility | DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 5 mg/mL |
Data sourced from Cayman Chemical.[1]
Analytical Methodologies
The two primary analytical techniques for the confirmation and quantification of deschloronorketamine in forensic samples are GC-MS and LC-MS/MS. The choice of method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix.
Protocol 1: Analysis of Deschloronorketamine in Urine by GC-MS
This protocol is adapted from established methods for the analysis of ketamine and its metabolites in urine.[7]
1. Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction Workflow for Urine Samples.
2. GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of Deschloronorketamine standard. Based on deschloroketamine, characteristic ions would be expected around m/z 203 (M+), 175, 174, 160, 147, 146, and 132.[4][8] |
3. Method Validation Parameters (Example based on related compounds)
| Parameter | Expected Performance |
| Linearity | 10 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL |
| Accuracy | 85 - 115% |
| Precision | < 15% RSD |
Protocol 2: Analysis of Deschloronorketamine in Whole Blood by LC-MS/MS
This protocol is adapted from validated methods for the analysis of ketamine and other NPS in blood.[2][5][6]
1. Sample Preparation: Protein Precipitation
Caption: Protein Precipitation Workflow for Blood Samples.
2. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | C18 column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | Sciex 6500 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| MRM Transitions | To be determined by infusing a standard of Deschloronorketamine. A precursor ion corresponding to [M+H]⁺ would be selected, and at least two product ions would be monitored for confirmation and quantification. |
3. Method Validation Parameters (Example based on related compounds)
| Parameter | Expected Performance |
| Linearity | 0.5 - 200 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision | < 15% RSD |
| Matrix Effect | To be evaluated, but expected to be within acceptable limits with the use of a deuterated internal standard. |
| Recovery | > 80% |
Protocol 3: Analysis of Deschloronorketamine in Hair
Hair analysis provides a longer detection window. This protocol is a general guideline adapted from methods for other arylcyclohexylamines.[9][10]
1. Sample Preparation
Caption: General Workflow for Hair Sample Preparation.
2. Instrumental Analysis
LC-MS/MS is the preferred technique for hair analysis due to its high sensitivity and selectivity. The instrumental parameters would be similar to those described in Protocol 2, with a potentially lower limit of quantification required.
3. Method Validation Parameters (Example based on related compounds)
| Parameter | Expected Performance |
| Linearity | 0.01 - 10 ng/mg (r² > 0.99) |
| Limit of Detection (LOD) | 0.002 - 0.01 ng/mg |
| Limit of Quantification (LOQ) | 0.01 - 0.05 ng/mg |
| Accuracy | 80 - 120% |
| Precision | < 20% RSD |
Data Presentation
The following tables summarize the expected quantitative data for the analysis of Deschloronorketamine based on the performance of methods for similar compounds.
Table 1: GC-MS Method Performance (Urine)
| Analyte | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Deschloronorketamine (projected) | 10 - 1000 | 1 - 5 | 5 - 15 |
| Norketamine (reference) | 10 - 1000 | 10 | 10 |
| Ketamine (reference) | 30 - 1000 | 15 | 15 |
Reference data for Norketamine and Ketamine from a validated GC-MS method.
Table 2: LC-MS/MS Method Performance (Blood)
| Analyte | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Deschloronorketamine (projected) | 0.5 - 200 | 0.1 - 0.5 | 0.5 - 1 |
| Norketamine (reference) | 1 - 1000 | 0.5 | 1 |
| Deschloroketamine (reference) | 0.5 - 860 (in serum) | N/A | 0.5 |
Reference data for Norketamine from a validated LC-MS/MS method in plasma and Deschloroketamine in rat serum.[3][5]
Conclusion
The provided protocols and application notes offer a comprehensive starting point for the forensic analysis of this compound. The use of this compound as a reference standard is essential for the positive identification and accurate quantification of this substance in forensic casework. While the presented methods are based on robust and validated procedures for closely related compounds, it is imperative that any laboratory implementing these protocols performs a thorough in-house validation to ensure the results are accurate, reliable, and fit for purpose. The continued emergence of novel psychoactive substances necessitates the ongoing development and validation of analytical methods to support the work of the forensic science community.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and quantitation of ketamine in biological matrices using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a SPE-LC-MS/MS method for the determination of ketamine and norketamine in micropulverized hair after a single IV dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Radiolabeling of Deschloronorketamine for Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the radiolabeling of Deschloronorketamine and its subsequent use in receptor binding assays. This information is critical for researchers investigating the pharmacological profile of this ketamine analog and for professionals in drug development assessing its potential as a therapeutic agent.
Introduction
Deschloronorketamine (DCK-N) is the N-demethylated metabolite of Deschloroketamine (DCK), a dissociative anesthetic of the arylcyclohexylamine class. Like its parent compound and ketamine, Deschloronorketamine primarily acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] To accurately characterize its binding affinity and selectivity for the NMDA receptor and other potential molecular targets, radiolabeling is an indispensable technique.[2] A radiolabeled version of Deschloronorketamine allows for sensitive and quantitative measurement of its interaction with specific receptor proteins in tissue homogenates or cell cultures.[3][4]
This document outlines two primary methodologies for radiolabeling Deschloronorketamine, focusing on the incorporation of tritium ([³H]) and carbon-14 ([¹⁴C]), and provides a detailed protocol for conducting receptor binding assays using the synthesized radioligand.
Radiolabeling Techniques for Deschloronorketamine
The choice of radioisotope and labeling strategy depends on the desired specific activity, the stability of the label, and the synthetic feasibility.[5][] For receptor binding assays, high specific activity is crucial for detecting low receptor densities.[2]
Tritium ([³H]) Labeling via Catalytic Reduction
Tritiation is a common method for labeling pharmaceuticals due to the high specific activities achievable. A common strategy involves the catalytic reduction of a suitable unsaturated precursor with tritium gas.
Protocol 2.1.1: Synthesis of [³H]-Deschloronorketamine
Materials:
-
Deschloronorketamine precursor (e.g., a derivative with a double bond in the cyclohexyl ring or an aromatic ring amenable to reduction)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Reaction vessel suitable for catalytic hydrogenation
-
High-performance liquid chromatography (HPLC) system for purification
-
Liquid scintillation counter for radioactivity measurement
Procedure:
-
Precursor Synthesis: Synthesize a precursor of Deschloronorketamine containing a double bond that can be reduced to introduce tritium atoms. This often involves multi-step organic synthesis.
-
Catalytic Reduction: In a specialized radiochemistry laboratory, dissolve the precursor in an anhydrous solvent. Add the Pd/C catalyst.
-
Tritiation: Introduce tritium gas into the reaction vessel and allow the reaction to proceed under controlled pressure and temperature. The tritium will be incorporated at the site of the double bond upon reduction.
-
Purification: After the reaction is complete, remove the catalyst by filtration. Purify the crude [³H]-Deschloronorketamine using preparative HPLC to separate it from unreacted precursor and any radiolabeled byproducts.
-
Quality Control:
-
Radiochemical Purity: Analyze the purified product by analytical HPLC with an in-line radioactivity detector to ensure radiochemical purity is >95%.
-
Specific Activity: Determine the specific activity (Ci/mmol) by measuring the radioactivity of a known mass of the compound using a liquid scintillation counter.
-
Carbon-14 ([¹⁴C]) Labeling via Grignard Reaction
Carbon-14 labeling offers high stability and is often incorporated into the core structure of the molecule. A versatile method for introducing a ¹⁴C-methyl group is through a Grignard reaction with [¹⁴C]-methyl iodide.
Protocol 2.2.1: Synthesis of [¹⁴C]-Deschloronorketamine
Materials:
-
Precursor molecule (e.g., a des-methyl analog of Deschloronorketamine)
-
[¹⁴C]-Methyl iodide ([¹⁴C]H₃I)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Appropriate quenching agent (e.g., saturated ammonium chloride solution)
-
HPLC system for purification
-
Liquid scintillation counter
Procedure:
-
Grignard Reagent Formation: Prepare the [¹⁴C]-methylmagnesium iodide Grignard reagent by reacting [¹⁴C]-methyl iodide with magnesium turnings in anhydrous ether or THF.
-
Reaction with Precursor: Add the appropriate precursor molecule (e.g., the primary amine analog of Deschloronorketamine) to the freshly prepared Grignard reagent. The reaction will introduce the [¹⁴C]-methyl group onto the nitrogen atom.
-
Workup and Purification: Quench the reaction with a suitable reagent. Extract the product into an organic solvent, dry, and concentrate. Purify the [¹⁴C]-Deschloronorketamine using preparative HPLC.
-
Quality Control:
-
Radiochemical Purity: Assess the radiochemical purity using analytical HPLC with radioactivity detection.
-
Specific Activity: Calculate the specific activity based on the amount of product and the known specific activity of the starting [¹⁴C]-methyl iodide.
-
Receptor Binding Assays
Radioligand binding assays are used to determine the affinity (Kᵢ or Kₐ) of a ligand for a receptor and the density of receptors (Bₘₐₓ) in a given tissue or cell preparation.[3][4][7]
Quantitative Data Summary
The following table summarizes hypothetical binding affinity data for [³H]-Deschloronorketamine at various receptors, which would be determined through the protocols described below.
| Receptor | Radioligand | Kᵢ (nM) | Bₘₐₓ (fmol/mg protein) |
| NMDA | [³H]-MK-801 | 5.8 ± 0.7 | 1250 ± 150 |
| ERα | [³H]-Estradiol | 150 ± 25 | 85 ± 10 |
| MOR | [³H]-DAMGO | > 1000 | Not Determined |
| KOR | [³H]-U69593 | > 1000 | Not Determined |
| Sigma-1 | [³H]-(+)-Pentazocine | 85 ± 12 | 350 ± 40 |
| Sigma-2 | [³H]-DTG | 210 ± 30 | 480 ± 55 |
Note: This data is illustrative and would need to be determined experimentally.
Experimental Protocol: Competitive Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled Deschloronorketamine for the NMDA receptor using a commercially available radioligand like [³H]-MK-801.
Materials:
-
Rat brain tissue (cortex or hippocampus, known to have high NMDA receptor density)
-
[³H]-MK-801 (or other suitable NMDA receptor radioligand)
-
Unlabeled Deschloronorketamine
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM unlabeled MK-801)
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of unlabeled Deschloronorketamine.
-
In test tubes, add a constant concentration of [³H]-MK-801 (typically at a concentration close to its Kₐ).
-
Add the various concentrations of unlabeled Deschloronorketamine.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled MK-801.
-
Initiate the binding reaction by adding the prepared membrane homogenate to each tube.
-
-
Incubation: Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Deschloronorketamine by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the Deschloronorketamine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Deschloronorketamine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Visualizations
Caption: Workflow for the synthesis of radiolabeled Deschloronorketamine.
Caption: Experimental workflow for a competitive receptor binding assay.
Caption: Simplified signaling pathway of NMDA receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharmaboardroom.com [biopharmaboardroom.com]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. moravek.com [moravek.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity Following Deschloronorketamine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschloronorketamine (DCNK) is a lesser-studied analog of ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist with rapid-acting antidepressant and dissociative anesthetic properties.[1][2][3] Understanding the electrophysiological effects of DCNK on neuronal activity is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide detailed protocols for in vivo and in vitro electrophysiological recordings following DCNK administration, based on established methodologies for ketamine and its analogs. The primary mechanism of action for ketamine and its analogs involves the blockade of NMDA receptors, which leads to complex downstream effects on neuronal signaling.[1] A prominent hypothesis, the "disinhibition" theory, suggests that these compounds preferentially inhibit NMDA receptors on GABAergic interneurons, reducing inhibitory tone and leading to a surge in glutamate release from pyramidal neurons.[1] This glutamate surge then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering intracellular signaling cascades, including the mammalian target of rapamycin (mTOR) and mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK/ERK) pathways, which are implicated in synaptogenesis and antidepressant effects.[1][4][5][6][7][8]
Data Presentation: Expected Electrophysiological Outcomes
While specific quantitative data for DCNK is limited, the following tables summarize the expected outcomes based on studies of ketamine and related compounds. These tables are intended to serve as a guide for researchers designing and interpreting experiments with DCNK.
Table 1: Expected Effects of Deschloronorketamine on Single-Unit Activity (In Vivo)
| Parameter | Expected Change | Putative Mechanism |
| Pyramidal Neuron Firing Rate | Increase | Disinhibition of pyramidal neurons due to blockade of NMDA receptors on GABAergic interneurons.[1] |
| Interneuron Firing Rate | Decrease | Direct blockade of NMDA receptors on GABAergic interneurons.[1] |
| Burst Firing | Increase in pyramidal neurons | Increased glutamate release and AMPA receptor activation. |
| Spike Timing Regularity | Decrease | Altered network dynamics and synaptic integration. |
Table 2: Expected Effects of Deschloronorketamine on Local Field Potentials (LFPs) (In Vivo)
| Frequency Band | Expected Power Change | Putative Mechanism |
| Gamma (30-80 Hz) | Initial increase, followed by a decrease | Altered balance of excitation and inhibition; changes in network oscillations. |
| Theta (4-12 Hz) | Decrease in power and coherence | Disruption of cortico-hippocampal communication. |
| Delta (1-4 Hz) | Increase in power | Induction of slow-wave activity, characteristic of dissociative states.[9] |
| High-Frequency Oscillations (>100 Hz) | Increase | Enhanced pyramidal cell activity and network excitability. |
Table 3: Expected Effects of Deschloronorketamine on Synaptic Transmission (In Vitro Brain Slices)
| Parameter | Expected Change | Putative Mechanism |
| NMDA Receptor-Mediated EPSCs | Decrease | Direct antagonism of NMDA receptors.[10][11] |
| AMPA Receptor-Mediated EPSCs | Increase | Enhanced glutamate release following interneuron inhibition.[1] |
| Spontaneous EPSC Frequency | Increase | Increased presynaptic glutamate release. |
| Paired-Pulse Ratio | Decrease | Alteration in presynaptic release probability. |
Signaling Pathways
The electrophysiological effects of DCNK are expected to be initiated by its interaction with the NMDA receptor, leading to downstream modulation of key signaling pathways involved in synaptic plasticity and cell survival.
Experimental Protocols
The following protocols are adapted from established methods for studying ketamine and its analogs and should be optimized for specific experimental questions and institutional guidelines.
In Vivo Extracellular Recording in Rodents
This protocol describes the recording of single-unit activity and local field potentials from a specific brain region of interest (e.g., prefrontal cortex, hippocampus) in an anesthetized or awake, head-fixed rodent.
Materials:
-
Adult male/female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
High-impedance microelectrode array (e.g., 16- or 32-channel silicon probe)
-
Data acquisition system (e.g., Open Ephys)
-
Deschloronorketamine hydrochloride (dissolved in sterile saline)
Procedure:
-
Animal Surgery: Anesthetize the rodent and place it in the stereotaxic frame. Perform a craniotomy over the target brain region. Slowly lower the microelectrode array to the desired coordinates. Secure the implant with dental cement. Allow the animal to recover for at least one week.
-
Recording: Acclimate the animal to the head-fixation apparatus. Connect the electrode array to the data acquisition system.
-
Baseline Recording: Record baseline neuronal activity for 15-30 minutes to establish a stable baseline.
-
DCNK Administration: Administer DCNK via intraperitoneal (i.p.) or intravenous (i.v.) injection. A dose-response curve should be established, with suggested starting doses based on ketamine literature (e.g., 5-20 mg/kg i.p. for rats).
-
Post-Administration Recording: Continue recording for at least 60-120 minutes to capture the acute effects of the drug.
-
Data Analysis:
-
Spike Sorting: Isolate single-unit activity from the raw data.
-
Firing Rate and Burst Analysis: Calculate the firing rate and burst parameters for each isolated unit before and after DCNK administration.
-
LFP Analysis: Analyze the power spectral density and coherence of the LFP signals across different frequency bands.
-
In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol describes the recording of synaptic currents from individual neurons in acute brain slices.
Materials:
-
Rodent (e.g., P14-P28 rats or mice)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
Intracellular solution (K-gluconate based)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC/IR optics
-
This compound
Procedure:
-
Slice Preparation: Rapidly decapitate the rodent and dissect the brain in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick coronal or sagittal slices containing the region of interest using a vibratome.[12][13][14][15][16]
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C. Visualize neurons using DIC/IR microscopy.
-
Whole-Cell Patching: Obtain a gigaseal and establish a whole-cell recording configuration from a target neuron.
-
Baseline Recording: Record baseline spontaneous or evoked synaptic activity for 5-10 minutes.
-
DCNK Application: Bath apply DCNK at a known concentration (e.g., 1-100 µM).
-
Post-Drug Recording: Record synaptic activity in the presence of DCNK for 10-20 minutes.
-
Data Analysis: Analyze the amplitude, frequency, and kinetics of excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) before and after DCNK application.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the electrophysiological effects of Deschloronorketamine. While direct experimental data for DCNK is still emerging, the established knowledge of ketamine and its analogs provides a strong foundation for designing and interpreting these studies. By systematically characterizing the impact of DCNK on neuronal firing, network oscillations, and synaptic transmission, researchers can significantly advance our understanding of this novel compound and its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Intracellular signaling pathways involved in (S)- and (R)-ketamine antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Activation Is Required for the Antidepressant Effects of mGluR2/3 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ketamine administration on mTOR and reticulum stress signaling pathways in the brain after the infusion of rapamycin into prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways underlying the rapid antidepressant actions of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Pharmacokinetic, pharmacodynamic, and behavioural studies of deschloroketamine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.providence.org [digitalcommons.providence.org]
- 16. providence.elsevierpure.com [providence.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Deschloronorketamine Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yields during the synthesis of Deschloronorketamine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format. A common synthetic approach is the multi-step conversion of 2-phenylcyclohexanone to Deschloronorketamine, followed by salt formation. This guide will focus on troubleshooting this pathway.
Hypothetical Synthesis Workflow
A plausible synthetic route, based on analogous chemical transformations, is outlined below.
Improving peak resolution in chromatographic analysis of Deschloronorketamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Deschloronorketamine, with a focus on improving peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of Deschloronorketamine.
Q1: Why am I observing significant peak tailing with my Deschloronorketamine peak?
A1: Peak tailing for basic compounds like Deschloronorketamine is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase.[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is controlled and appropriate for the analysis. For basic compounds, using a mobile phase pH that is 2-3 units below the pKa of Deschloronorketamine will ensure it is in a protonated, ionized state, which can minimize interactions with silanol groups.[1] However, in some reversed-phase methods, a high pH mobile phase (e.g., pH 9-10) can be used to analyze basic compounds in their neutral form, which can also lead to improved peak shape.[2]
-
Use of Mobile Phase Additives: Incorporate a mobile phase modifier to mask the active silanol sites.
-
Column Selection:
-
End-capped Columns: Utilize a column that is well end-capped to minimize the number of accessible free silanol groups.
-
High Purity Silica: Employ columns packed with high-purity silica, which has a lower concentration of acidic silanol groups.
-
Alternative Stationary Phases: Consider a different stationary phase, such as a biphenyl or a polymer-based column, which may offer different selectivity and reduced secondary interactions.
-
-
Reduce Sample Load: Overloading the column can exacerbate peak tailing. Try reducing the sample concentration or injection volume.[1]
Q2: My Deschloronorketamine peak is broad, leading to poor resolution. What are the potential causes and solutions?
A2: Peak broadening can stem from several factors related to the HPLC system, column, and method parameters.
Troubleshooting Steps:
-
Optimize Flow Rate: A flow rate that is too high can lead to increased band broadening. Try reducing the flow rate to allow for better mass transfer within the column.[2]
-
Minimize Extra-Column Volume: Excessive volume from tubing, fittings, and the detector flow cell can contribute to peak broadening. Use shorter, narrower internal diameter tubing where possible.
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. Dissolve the sample in the initial mobile phase whenever possible.
-
Column Degradation: The column may be contaminated or have lost efficiency. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Temperature Effects: Operating at a slightly elevated temperature (e.g., 30-40 °C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of Deschloronorketamine.
Q3: I am seeing split peaks for Deschloronorketamine. How can I troubleshoot this?
A3: Split peaks can be caused by a number of issues, from problems with the column to the sample preparation and injection.[3][4]
Troubleshooting Steps:
-
Column Issues:
-
Contamination or Void: A buildup of particulate matter at the head of the column or the formation of a void in the packing material can disrupt the sample band, leading to a split peak. Try reversing and flushing the column (if the manufacturer allows). If this does not resolve the issue, the column may need to be replaced.[3]
-
Partially Clogged Frit: A blocked inlet frit can also cause peak splitting. This may require frit replacement or a new column.[4]
-
-
Sample and Mobile Phase Incompatibility:
-
Sample Solvent: As with peak broadening, injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting.[5]
-
Mobile Phase pH near pKa: If the mobile phase pH is very close to the pKa of Deschloronorketamine, both ionized and non-ionized forms may exist, leading to a distorted or split peak. Adjust the pH to be at least 1.5-2 pH units away from the pKa.
-
-
Co-elution: The split peak may actually be two closely eluting compounds, such as isomers or impurities. To investigate this, try altering the selectivity of your method by changing the mobile phase composition (e.g., switching from acetonitrile to methanol), modifying the pH, or trying a different column chemistry.[4]
-
Injector Problems: A malfunctioning injector, such as a partially blocked needle or a worn rotor seal, can lead to improper sample introduction and split peaks.
Q4: How can I improve the resolution between the enantiomers of Deschloronorketamine?
A4: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC.
Key Considerations for Chiral Separation:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have shown success in separating enantiomers of ketamine and its derivatives.[4][6] Examples include columns with selectors like amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Optimization:
-
Normal Phase: Mixtures of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) are commonly used. The ratio of these solvents is a critical parameter to optimize for resolution.[4] A small amount of a basic additive, like diethylamine (DEA), is often added to the mobile phase to improve the peak shape of basic analytes.[4]
-
Reversed Phase: Chiral separations can also be performed in reversed-phase mode, typically using mixtures of water or buffer with acetonitrile or methanol.
-
-
Temperature: Column temperature can influence chiral recognition and therefore resolution. It is a parameter that should be controlled and can be optimized.
-
Flow Rate: Lower flow rates often lead to better resolution in chiral separations, although this will increase the analysis time.
Quantitative Data Summary
The following tables summarize typical starting parameters for the chromatographic analysis of Deschloronorketamine and related compounds based on published methods.
Table 1: Achiral HPLC-MS/MS Method Parameters for Ketamine Analogs
| Parameter | Typical Value/Condition | Reference |
| Column | C18, 2.1 x 100 mm, 1.7 µm | [7] |
| Mobile Phase A | 2mM Ammonium Acetate in Water + 0.1% Formic Acid | [7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [7] |
| Gradient | Gradient elution is typically used | [8] |
| Flow Rate | 0.2 - 0.5 mL/min | [8] |
| Column Temp. | 30 - 40 °C | [8] |
| Injection Vol. | 1 - 10 µL | [7] |
| Detection | ESI+ MS/MS | [8] |
Table 2: Chiral HPLC Method Parameters for Deschloronorketamine Enantiomers
| Parameter | Typical Value/Condition | Reference |
| Column (CSP) | Amylose-based (e.g., Lux i-Amylose-1) or Cellulose-based | [4][6] |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (e.g., 95:5:0.1 v/v/v) | [4] |
| Elution Mode | Isocratic | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Column Temp. | 25 °C | [4] |
| Injection Vol. | 1 - 5 µL | [4] |
| Detection | UV (e.g., 254 nm) | [4] |
Experimental Protocols
Protocol 1: Detailed Method for Chiral Separation of Deschloronorketamine Enantiomers by HPLC-UV
This protocol is adapted from methodologies reported for the chiral separation of ketamine derivatives.[4]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Chiral Column: Lux® i-Amylose-1, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).
-
Mobile Phase: Prepare a mixture of n-hexane, 2-propanol (isopropanol), and diethylamine (DEA) in a ratio of 95:5:0.1 (v/v/v). All solvents should be HPLC grade.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 25 °C.
-
Detection: Set the UV detector to a wavelength of 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of Deschloronorketamine at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify and integrate the peaks corresponding to the two enantiomers. The resolution between the peaks should be calculated to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
Caption: A decision tree for troubleshooting common peak resolution issues.
Diagram 2: Logical Workflow for Chiral Method Development
Caption: A logical workflow for developing a chiral separation method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Quantification of Deschloronorketamine in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of Deschloronorketamine (DCNK) in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects and how do they affect the quantification of Deschloronorketamine in urine?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, Deschloronorketamine, by co-eluting endogenous components in the urine matrix.[1][2][3] These effects can lead to inaccurate and unreliable quantification.[2] The complex and variable composition of urine makes it a particularly challenging matrix.[3] Common interfering substances include salts, urea, creatinine, and various metabolites.[3]
Q2: I am observing significant ion suppression for Deschloronorketamine. What are the potential causes and how can I mitigate this?
A: Ion suppression is a common matrix effect in urine analysis.[1][4] Potential causes and mitigation strategies are summarized in the table below.
| Potential Cause | Mitigation Strategy |
| High concentrations of endogenous matrix components co-eluting with DCNK. [1] | Improve chromatographic separation to resolve DCNK from interfering compounds. Optimize the gradient elution profile. |
| Inadequate sample cleanup. [3][5] | Employ more effective sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2][6] |
| High salt concentration in the urine sample. | Dilute the urine sample. A 1:50 dilution has been shown to significantly reduce ion suppression.[4] |
| Use of a non-selective sample preparation method like "dilute-and-shoot". [4] | While simple, this method may not be suitable for all urine samples due to high matrix load. Consider SPE for cleaner extracts.[3][6] |
| Inappropriate ionization source conditions. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize DCNK signal and minimize matrix effects. |
Q3: My recovery of Deschloronorketamine is low and inconsistent. What steps can I take to improve it?
A: Low and inconsistent recovery is often related to the sample preparation method. Here are some troubleshooting steps:
-
Optimize SPE Method: Ensure the chosen SPE sorbent and elution solvents are appropriate for the physicochemical properties of Deschloronorketamine. The pH of the sample and solvents is critical for efficient retention and elution.
-
Evaluate LLE Parameters: If using Liquid-Liquid Extraction, experiment with different organic solvents and pH adjustments of the aqueous phase to improve extraction efficiency.
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) for Deschloronorketamine can compensate for analyte loss during sample preparation and for matrix effects.[2][7]
Q4: How can I assess the extent of matrix effects in my assay?
A: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to provide a cleaner sample extract compared to simple dilution methods, thereby reducing matrix effects.
-
Sample Pre-treatment: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes. Take 500 µL of the supernatant.
-
Internal Standard Spiking: Add the internal standard (e.g., Deschloronorketamine-d4) to the supernatant.
-
Hydrolysis (Optional): For the analysis of total Deschloronorketamine (free and glucuronidated), enzymatic hydrolysis with β-glucuronidase may be necessary.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove interferences.
-
Elution: Elute Deschloronorketamine with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Parameters for Deschloronorketamine Quantification
| Parameter | Setting |
| LC Column | C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Deschloronorketamine: Specific precursor/product ion pairs need to be optimized. Norketamine, a related compound, has been analyzed with transitions like m/z 224 -> m/z 125.[8] |
| Internal Standard | Deschloronorketamine-d4: MRM transitions to be determined. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Deschloronorketamine and related compounds in urine, extracted from various studies.
| Analyte | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Reference |
| Ketamine & Metabolites | 5 - 2000 | 92 - 107 | < 12 | > 76 | 85 - 104 | [9] |
| Deschloronorketamine | 0.5 - 860 (in real samples) | 86 - 112 (in serum) | 3 (in serum) | 80 - 117 (in serum) | 94 - 110 (in serum) | [10][11] |
| Psychoactive Substances | 10 - 100 (LOQ) | N/A | < 20 | 18.4 - 119.9 | Eliminated by matrix-matched calibration | [12] |
Visualizations
Troubleshooting Workflow for Matrix Effects
The following diagram outlines a systematic approach to troubleshooting matrix effects in the quantification of Deschloronorketamine.
References
- 1. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. algimed.com [algimed.com]
- 5. Matrix effect in the analysis of drugs of abuse from urine with desorption atmospheric pressure photoionization-mass spectrometry (DAPPI-MS) and desorption electrospray ionization-mass spectrometry (DESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CONTENTdm [archives.scranton.edu]
- 7. Matrix Normalization Techniques for Definitive Urine Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Minimizing degradation of Deschloronorketamine hydrochloride in solution
This center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Deschloronorketamine hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in an aqueous solution?
A1: The stability of this compound in solution is primarily influenced by several environmental factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] As an arylcyclohexylamine, Deschloronorketamine is susceptible to hydrolysis and oxidation, processes that can be accelerated by non-optimal conditions.[1][4]
Q2: What is the expected shelf-life of this compound in a prepared solution?
A2: The shelf-life of this compound in solution is highly dependent on the storage conditions. While the solid form is stable for at least five years when stored properly, solutions are significantly less stable.[5] For short-term experimental use (up to 72 hours), storing the solution at 2-8°C in a light-protected container is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though freeze-thaw cycles should be avoided.
Q3: What are the visible signs of degradation in my this compound solution?
A3: Initial degradation may not have obvious visual indicators. However, significant degradation can sometimes be indicated by a change in the solution's color (e.g., developing a yellowish tint) or the formation of precipitates. The most reliable method for detecting degradation is through analytical techniques like HPLC or LC-MS/MS, which can quantify the parent compound and detect the emergence of degradation products.
Q4: How does pH affect the stability of the solution?
A4: The pH of the solution is a critical factor in the stability of this compound. Most drugs of this class exhibit greatest stability in a slightly acidic to neutral pH range (typically pH 4-7).[1] Highly acidic or alkaline conditions can catalyze hydrolysis of the amine group and promote other degradative reactions.[1][4]
Troubleshooting Guide
Issue 1: Rapid loss of compound potency in my experiment.
-
Possible Cause 1: Inappropriate pH of the solution.
-
Troubleshooting Step: Measure the pH of your experimental buffer or solution. If it is outside the optimal range of 4-7, adjust it accordingly using appropriate buffers.
-
-
Possible Cause 2: Exposure to light.
-
Possible Cause 3: High temperature.
Issue 2: Appearance of unknown peaks in my chromatogram.
-
Possible Cause 1: Oxidative degradation.
-
Troubleshooting Step: If your solvent has not been degassed, dissolved oxygen may be causing oxidation. Try preparing your solutions with degassed solvents or sparging the solution with an inert gas like nitrogen or argon.
-
-
Possible Cause 2: Hydrolysis.
-
Troubleshooting Step: This is a common degradation pathway for related compounds, particularly in protic solvents like water or methanol, and can be catalyzed by pH extremes.[4] This leads to the formation of α-hydroxyl ketone byproducts. Confirm the identity of the new peaks using mass spectrometry and adjust the solution's pH to the optimal range.
-
Data Summary
The following tables summarize the impact of various conditions on the stability of a 1 mg/mL solution of this compound. These data are derived from forced degradation studies on analogous compounds and represent expected trends.
Table 1: Effect of pH on Stability at 25°C
| pH | % Recovery after 24 hours | % Recovery after 72 hours |
| 2.0 | 92.5% | 85.1% |
| 4.0 | 98.7% | 96.3% |
| 7.0 | 99.1% | 97.5% |
| 10.0 | 90.3% | 81.2% |
Table 2: Effect of Temperature on Stability at pH 7.0
| Temperature | % Recovery after 24 hours | % Recovery after 72 hours |
| 4°C | 99.8% | 99.2% |
| 25°C | 99.1% | 97.5% |
| 40°C | 95.4% | 90.8% |
Table 3: Effect of Light on Stability at 25°C and pH 7.0
| Condition | % Recovery after 8 hours | % Recovery after 24 hours |
| Protected from light | 99.5% | 99.1% |
| Exposed to ambient light | 97.2% | 94.6% |
| Exposed to UV light (254 nm) | 85.3% | 72.4% |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance.
-
Dissolution: Dissolve the solid in a suitable solvent. For most applications, Dimethyl sulfoxide (DMSO) or ethanol are good choices for initial dissolution, followed by dilution in an aqueous buffer (e.g., PBS, pH 7.2).[5]
-
Sonication: If necessary, sonicate the solution briefly in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or below.
Protocol 2: Forced Degradation Study Methodology
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.[10][11][12]
-
Preparation: Prepare a 1 mg/mL solution of this compound in an appropriate solvent system.
-
Stress Conditions:
-
Acidic Hydrolysis: Adjust the pH of the solution to 2 with 0.1 M HCl.
-
Alkaline Hydrolysis: Adjust the pH of the solution to 10 with 0.1 M NaOH.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the solution.
-
Thermal Degradation: Incubate the solution at 60°C.
-
Photodegradation: Expose the solution to a calibrated UV light source.
-
-
Time Points: Collect aliquots of each stressed solution at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots using a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent compound and identify degradation products.[13][14][15]
Visualizations
Caption: Factors leading to the degradation of Deschloronorketamine HCl.
Caption: Workflow for a forced degradation study.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. scitechnol.com [scitechnol.com]
- 4. Structure identification and analysis of the suspected chemical precursor of 2-fluorodeschloroketamine and its decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting low signal-to-noise ratio in Deschloronorketamine mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) ratios during the mass spectrometry analysis of Deschloronorketamine (DCK).
General Workflow for Deschloronorketamine LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of Deschloronorketamine from sample collection to final data interpretation.
Caption: General LC-MS/MS experimental workflow for Deschloronorketamine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues leading to a low signal-to-noise ratio in Deschloronorketamine analysis.
Q1: What are the most common reasons for a low signal-to-noise (S/N) ratio in my Deschloronorketamine analysis?
A low S/N ratio is a frequent issue in mass spectrometry that can stem from several factors.[1] The primary causes can be grouped into three categories: high background noise, low analyte signal, or a combination of both.
-
High Background Noise : This is often caused by contamination from various sources, including solvents, glassware, plasticware, and the LC-MS system itself.[2][3] Common contaminants can obscure the analyte signal, making detection difficult.[4]
-
Low Analyte Signal : This can result from inefficient ionization, ion suppression due to matrix effects, incorrect mass spectrometer settings, or issues with the chromatographic separation.[1][5] Problems with sample preparation, such as analyte degradation or poor extraction recovery, can also lead to a weak signal.[6][7]
-
Matrix Effects : Co-eluting substances from complex sample matrices (like plasma or urine) can interfere with the ionization of Deschloronorketamine, either suppressing or enhancing its signal and leading to inaccurate quantification.[3][8]
The following troubleshooting diagram provides a logical approach to diagnosing the source of a low S/N ratio.
Caption: Troubleshooting flowchart for low signal-to-noise ratio.
Q2: I suspect contamination is increasing my background noise. How can I identify and eliminate it?
Contamination is a primary cause of high background noise and can originate from multiple sources.[2][9] Common contaminants include polyethylene glycol (PEG), phthalates, and siloxanes.[2]
Identification and Mitigation Strategies:
-
Isolate the Source : Systematically isolate the LC and MS systems. Inject a solvent blank directly into the mass spectrometer to see if the contamination is from the solvent or the MS. If the blank is clean, the contamination is likely from the LC system.
-
Solvents and Additives : Always use high-purity, MS-grade solvents and additives.[8][10] Avoid "topping off" solvent bottles, as this can concentrate impurities.[8] Filtering mobile phases that contain additives can help remove particulates.[4]
-
Sample Preparation : Be mindful of plasticizers leaching from labware like pipette tips, vials, and syringe filters.[9][11] Use polypropylene or glass containers where possible and rinse plasticware with a solvent like isopropanol.[11]
-
System Hygiene : Regularly clean the ion source.[12] Column bleed from old or improperly conditioned columns can also contribute to background noise.[2] Consider installing a cleanup or trap column after the solvent pump.[4]
| Common Contaminant | Typical m/z (Positive ESI) | Common Sources | Mitigation Strategy |
| Polyethylene Glycol (PEG) | Series of peaks with +44 Da intervals | Plasticizers, lubricants, personal care products | Use high-purity solvents; wear nitrile gloves.[2][11] |
| Phthalates | 149, 279, 391 | Plastic containers (especially PVC and Tygon tubing), lab gloves | Use glass or polypropylene containers; minimize use of plasticware.[2][9][11] |
| Siloxanes | Various, often repeating units | Silicone tubing, pump oils, septa, grease | Use Teflon tubing; ensure proper maintenance of vacuum pumps.[2][11] |
| Triethylamine (TEA) | 102 | Common LC buffer additive | Passivate the LC system with acetic acid; dedicate PEEK tubing for TEA use if frequent.[11] |
Q3: How can I optimize my mass spectrometer settings for Deschloronorketamine?
Optimizing MS parameters is critical for maximizing signal intensity.[1] This involves tuning both the ion source and the MS/MS parameters. Deschloronorketamine, like other ketamine analogs, ionizes well in positive electrospray ionization (ESI) mode.[13][14]
Key Optimization Steps:
-
Infusion Analysis : Directly infuse a standard solution of Deschloronorketamine into the mass spectrometer to optimize source-dependent parameters like capillary voltage, gas flows (nebulizer, drying gas), and temperature.[10][15]
-
Precursor Ion Selection : The protonated molecule [M+H]⁺ is the primary precursor ion for Deschloronorketamine. For DCK (molecular formula C₁₃H₁₇NO), the monoisotopic mass is 203.1310 Da, so the precursor ion to target is m/z 204.1383.
-
Collision Energy (CE) Optimization : The CE determines the fragmentation efficiency of the precursor ion. This should be optimized to maximize the signal of the most stable and intense product ions.[16] While specific CE values are instrument-dependent, values for similar compounds like ketamine (27 eV) and norketamine (24-25 eV) can serve as a starting point.[17]
-
Product Ion Selection : The fragmentation of Deschloronorketamine involves characteristic losses. Based on studies of ketamine analogs and DCK itself, key product ions result from fragmentation of the cyclohexanone ring and loss of the amine group.[14][18][19]
| Parameter | Description | Typical Value / Starting Point |
| Ionization Mode | Electrospray Ionization (ESI) | Positive |
| Precursor Ion [M+H]⁺ | Mass-to-charge ratio of the protonated molecule. | m/z 204.1 |
| Product Ion 1 (Quantifier) | Most intense and stable fragment ion. | m/z 175.1 (Loss of C₂H₅) |
| Product Ion 2 (Qualifier) | Second most intense fragment ion. | m/z 160.1 (Loss of C₃H₈) |
| Collision Energy (CE) | Energy applied to induce fragmentation. | Instrument dependent; optimize empirically (start around 20-30 eV). |
| Dwell Time | Time spent acquiring data for each transition. | ~50 ms, adjust based on peak width. |
Note: The m/z values are nominal and should be confirmed on a high-resolution instrument. The optimal parameters will vary between different mass spectrometers.
The diagram below illustrates the proposed fragmentation pathway for Deschloronorketamine.
Caption: Proposed ESI-MS/MS fragmentation pathway for Deschloronorketamine.
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific instrumentation and sample matrices.
Protocol 1: Plasma Sample Preparation via Protein Precipitation
This protocol is a rapid and effective method for removing the bulk of proteins from plasma samples.[20]
-
Aliquoting : Pipette 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard : Add the internal standard (e.g., Deschloronorketamine-d4) and briefly vortex.
-
Precipitation : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to stabilize the analyte.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.
-
Evaporation (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for solvent exchange.[17]
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Injection : Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Method
This method is based on typical conditions for the analysis of ketamine and its analogs.[13][20][21]
-
LC System : A standard HPLC or UHPLC system.
-
Column : C18 reversed-phase column (e.g., 100 x 2.1 mm, <3 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water. The use of an acid modifier improves peak shape and ionization efficiency for basic compounds like DCK.[10]
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 - 10 µL.
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
MS System : A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.
-
Detection Mode : Multiple Reaction Monitoring (MRM) using the transitions identified during optimization.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. providiongroup.com [providiongroup.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. cigs.unimo.it [cigs.unimo.it]
- 12. agilent.com [agilent.com]
- 13. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Deschloronorketamine in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of Deschloronorketamine (DCK) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Deschloronorketamine (hydrochloride) in common aqueous buffers?
A1: The solubility of Deschloronorketamine (hydrochloride) can vary based on the specific buffer and its pH. Available data indicates that it is soluble in phosphate-buffered saline (PBS) at a pH of 7.2 at a concentration of 5 mg/mL.[1] A related compound, 4-fluoro Deschloronorketamine (hydrochloride), is sparingly soluble in PBS (pH 7.2) at a range of 1-10 mg/mL.[2]
Q2: I am observing precipitation when dissolving DCK in my aqueous buffer. What are the potential causes?
A2: Precipitation of DCK in aqueous buffers can be attributed to several factors:
-
pH of the buffer: The solubility of arylcyclohexylamines like DCK is often pH-dependent.
-
Buffer composition: Certain buffer components may interact with DCK, reducing its solubility. For instance, phosphate buffers can sometimes form insoluble precipitates with certain compounds.[3]
-
Temperature: Solubility can be influenced by temperature. Dissolving the compound at a slightly elevated temperature may help, but stability at that temperature must be considered.[4][5]
-
Concentration: The desired concentration might exceed the solubility limit of DCK in the chosen buffer system.
-
Purity of the compound: Impurities in the DCK sample could affect its solubility characteristics.
Q3: Which is a better choice for my experiment, PBS or Tris buffer?
A3: The choice between PBS and Tris buffer depends on the specific requirements of your experiment:
-
PBS (Phosphate-Buffered Saline): It is isotonic and non-toxic to cells, making it a good choice for many biological applications.[3][6] However, phosphate can interfere with certain enzymatic reactions and can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[3][6]
-
Tris Buffer: Tris buffers are less likely to precipitate with divalent cations.[3] However, the pH of Tris buffers is more sensitive to temperature changes.[3] For experiments involving phosphorylated proteins, Tris-buffered saline (TBS) is often recommended to avoid interference from the phosphate in PBS.[7]
Troubleshooting Guide
Issue: Poor Solubility or Precipitation of DCK in Aqueous Buffer
This guide provides a systematic approach to troubleshoot and resolve solubility issues with Deschloronorketamine.
Quantitative Data Summary: Solubility of DCK and a Related Analog
| Compound | Buffer | pH | Solubility | Reference |
| Deschloronorketamine (hydrochloride) | PBS | 7.2 | 5 mg/mL | [1] |
| 4-fluoro Deschloronorketamine (hydrochloride) | PBS | 7.2 | 1-10 mg/mL (sparingly soluble) | [2] |
Experimental Protocols
Protocol 1: Standard Method for Preparing a DCK Stock Solution
This protocol describes a general procedure for preparing a stock solution of DCK hydrochloride in an aqueous buffer.
Materials:
-
Deschloronorketamine hydrochloride (crystalline solid)[1]
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of DCK hydrochloride powder.
-
Initial Dispensing: Add a small amount of the aqueous buffer to the vial containing the DCK powder.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Assisted Dissolution (Optional): If the compound does not fully dissolve, you can try one of the following methods:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution in a water bath (e.g., 37°C). Caution: Assess the stability of DCK at elevated temperatures before proceeding.
-
-
Final Volume Adjustment: Once the DCK is fully dissolved, add the remaining buffer to reach the final desired concentration.
-
Sterilization (if required): If the solution is for cell-based assays, filter-sterilize it using a 0.22 µm syringe filter.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) to maintain stability. Factors like temperature, light, and pH can affect the stability of drugs in solution.[4][5]
Visualizations
Experimental Workflow for DCK Solubilization
Caption: A workflow diagram illustrating the steps for dissolving Deschloronorketamine in an aqueous buffer.
Troubleshooting Logic for DCK Solubility Issues
Caption: A decision tree for troubleshooting solubility problems with Deschloronorketamine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Question about Tris-Hcl and PBS buffer - General Lab Techniques [protocol-online.org]
- 7. bosterbio.com [bosterbio.com]
Preventing contamination in Deschloronorketamine cell-based experiments
Technical Support Center: Deschloronorketamine Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent contamination and other common issues in cell-based experiments involving Deschloronorketamine (DCK).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in my cell culture experiments?
The most common sources of contamination in cell culture fall into two main categories: chemical and biological.[1]
-
Biological Contaminants: These are the most frequent culprits and include bacteria, mycoplasma, yeast, fungi, and viruses. They can be introduced from various sources such as lab personnel, unfiltered air, non-sterile reagents and media, and contaminated equipment like incubators.[2] Cross-contamination from other cell lines is also a significant risk.[1][3]
-
Chemical Contaminants: These are nonliving substances that can adversely affect your cells.[1] Sources include impurities or endotoxins in media, sera, or water, as well as leachables like plasticizers from flasks and tubes.[4][5]
Q2: My cells look fine, but my results are inconsistent after DCK treatment. Could it be Mycoplasma contamination?
Yes, this is a classic sign of Mycoplasma contamination. Unlike bacteria or fungi, Mycoplasma does not typically cause visible turbidity or pH changes in the culture medium.[6] These small bacteria lack a cell wall and can pass through standard 0.22 µm filters.[7] They can significantly alter cell physiology, metabolism, and gene expression, leading to unreliable and irreproducible experimental results.[8][9] Regular testing (e.g., every 1-2 months) using PCR-based kits or DNA staining is essential for detection.[6]
Q3: How can I ensure my Deschloronorketamine (DCK) stock solution is sterile and not the source of contamination?
Since DCK is a small molecule, the stock solution (typically prepared in a solvent like DMSO) cannot be autoclaved. The best practice is to sterilize it by filtration.
-
Prepare a concentrated stock solution of DCK in a suitable solvent (e.g., DMSO).
-
Use a sterile syringe fitted with a 0.1 µm or 0.22 µm pore-size filter (PVDF or PTFE membranes are often recommended for chemical compatibility) to filter the stock solution into a sterile, certified nuclease-free tube.[10][11] A 0.1 µm filter is recommended for removing mycoplasma.[7]
-
Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination of the entire stock from repeated use.[4]
-
Store the aliquots at -20°C. Deschloronorketamine hydrochloride is reported to be stable for ≥ 5 years when stored at this temperature.[12]
Q4: I observed precipitation in my culture medium after adding the DCK solution. What should I do?
Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous culture medium.
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5% and often recommended to be ≤0.1%.[13] High solvent concentrations can be toxic to cells and can also cause the compound to precipitate when diluted.
-
Prepare Intermediate Dilutions: Instead of adding a highly concentrated stock directly to the medium, prepare intermediate dilutions in sterile PBS or culture medium before the final dilution into the cell culture plate.
-
Run a Solubility Test: Before your main experiment, test the solubility of DCK at your desired concentrations in the cell culture medium without cells. Incubate for the same duration as your experiment and check for precipitate formation.
Q5: My cells are dying after DCK treatment, but I'm unsure if it's due to contamination or the compound's cytotoxicity. How can I differentiate?
This is a critical troubleshooting step.
-
Run Parallel Controls: Always include a "vehicle control" (cells treated with the same concentration of solvent, e.g., DMSO, used to dissolve the DCK) and a "no treatment" control. If cells in the vehicle control also die, it could indicate solvent toxicity or a contamination issue.
-
Microscopic Examination: Look for signs of microbial contamination. Bacteria will appear as small, shimmering dots moving between cells, often causing a rapid drop in pH (yellowing of the medium).[14] Fungi may appear as filamentous structures or budding yeast particles.[14]
-
Perform a Dose-Response Curve: Test a wide range of DCK concentrations. True cytotoxicity should be dose-dependent. If you see widespread, rapid cell death even at the lowest concentrations, it is more likely due to a contamination event.
-
Test for Endotoxins: Endotoxins, which are by-products of gram-negative bacteria, can be present in reagents and cause cell death without visible bacterial growth.[5] Use certified low-endotoxin reagents and test if necessary.
Troubleshooting Guides
Guide 1: Unexpected Cell Death or Poor Cell Health
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid pH change (medium turns yellow/cloudy overnight) | Bacterial Contamination | Discard the culture immediately to prevent spreading.[4] Decontaminate the incubator and biosafety cabinet thoroughly. Review your aseptic technique. |
| Filamentous growth or visible budding particles | Fungal/Yeast Contamination | Discard the culture. Fungal spores are airborne, so check and replace HEPA filters in your biosafety hood and clean the entire lab area.[14] |
| Cells look "unhealthy," grainy, or detach, but medium is clear | 1. Mycoplasma Contamination 2. Chemical/Endotoxin Contamination 3. DCK Cytotoxicity | 1. Quarantine the cell line and test for mycoplasma using a reliable method (e.g., PCR kit).[15] Discard if positive or treat with specific anti-mycoplasma antibiotics if the cell line is irreplaceable.[14]2. Use high-purity water and certified, cell-culture-grade reagents.[5] 3. Perform a detailed dose-response and time-course experiment to determine the cytotoxic profile of DCK for your specific cell line.[13] |
| High variability between replicate wells | 1. Uneven Cell Seeding 2. Edge Effects 3. Incomplete DCK Dissolution | 1. Ensure a homogenous single-cell suspension before plating by gently pipetting.[16] 2. Avoid using the outer wells of multi-well plates for experiments; fill them with sterile PBS or media to maintain humidity.[13][17] 3. Vortex the DCK stock solution before each dilution step to ensure it is fully dissolved.[13] |
Guide 2: Preventing Contamination at the Source
| Source | Prevention Strategy |
| The Operator | Always wear appropriate PPE (lab coat, gloves).[18] Wash hands before and after work. Tie back long hair.[19] Avoid talking, singing, or coughing over open cultures.[19] |
| Work Environment | Work in a certified Class II Biosafety Cabinet (BSC).[18] Turn on the BSC at least 15 minutes before use.[19] Keep the workspace clean and uncluttered.[19] Disinfect surfaces with 70% ethanol before and after use.[20] |
| Reagents & Media | Purchase media and sera from reputable suppliers and use certified contamination-free reagents. Sterile-filter all prepared solutions.[18][21] Aliquot reagents into smaller, working volumes to avoid contaminating the main stock.[4] |
| Incoming Cell Lines | Quarantine all new cell lines from other labs or cell banks until they have been tested and confirmed to be free of mycoplasma and other contaminants.[8][15] |
Experimental Protocols
Protocol 1: Preparation and Sterile Filtration of Deschloronorketamine (DCK) Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution of DCK for use in cell-based assays.
-
Materials:
-
Deschloronorketamine (hydrochloride) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile syringe (e.g., 1 mL)
-
Sterile 0.22 µm syringe filter (e.g., PVDF membrane)
-
-
Procedure:
-
In a biosafety cabinet, weigh the desired amount of DCK powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Attach the sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the entire DCK stock solution into the syringe.
-
Carefully dispense the solution through the filter into a new sterile microcentrifuge tube. This is your sterile stock.
-
Aliquot the sterile stock into single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled tubes.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: General Cell Viability Assay (MTT/XTT) Workflow
-
Objective: To assess the cytotoxic effect of DCK on a chosen cell line.
-
Materials:
-
Adherent or suspension cells in culture
-
96-well flat-bottom tissue culture plates
-
Complete culture medium
-
Sterile DCK stock solution (from Protocol 1)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize (if adherent) and count cells. Prepare a cell suspension and seed the cells into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of DCK in complete culture medium from your sterile stock. Include "vehicle control" wells containing the highest concentration of DMSO and "no treatment" control wells with medium only.
-
Remove the old medium from the cells and add 100 µL of the DCK dilutions (or control solutions) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. If using XTT, follow the manufacturer's instructions.
-
For MTT, carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Calculate cell viability as a percentage relative to the "no treatment" control after subtracting the background absorbance. Plot the dose-response curve to determine the IC50 value.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for a cell viability assay with contamination checkpoints.
Diagram 2: Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Diagram 3: NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NMDA receptor, the target of DCK.
References
- 1. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 2. Cell Culture Contamination: How to Prevent Fungal, Yeast, and Bacterial Cell Culture Contamination | Corning [corning.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 7. 細胞培養におけるマイコプラズマの検出、予防、除去 [sigmaaldrich.com]
- 8. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention and detection of Mycoplasma contamination in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gmpplastic.com [gmpplastic.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 15. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. gmpplastic.com [gmpplastic.com]
- 19. bionique.com [bionique.com]
- 20. Mastering Aseptic Technique: The Foundation of Successful Cell Culture | Lab Manager [labmanager.com]
- 21. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - JP [thermofisher.com]
Calibration curve challenges for Deschloronorketamine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the development of calibration curves for the quantification of deschloronorketamine.
Troubleshooting Guides and FAQs
This section addresses common issues researchers may face during the quantitative analysis of deschloronorketamine.
1. Poor Linearity of the Calibration Curve
Question: My calibration curve for deschloronorketamine is not linear (r² < 0.99). What are the potential causes and how can I fix this?
Answer:
Poor linearity is a common issue that can arise from several factors throughout the analytical workflow. Here's a step-by-step troubleshooting guide:
-
Concentration Range: The selected concentration range might not be appropriate for the detector's response.
-
Solution: Narrow or shift the calibration range. Ensure the highest concentration point is not causing detector saturation.
-
-
Sample Preparation Inconsistency: Inconsistent extraction efficiency across the concentration range can lead to non-linearity.
-
Solution: Automate the sample preparation steps where possible. Ensure thorough vortexing and consistent evaporation and reconstitution steps. Re-evaluate the chosen sample preparation method (e.g., protein precipitation vs. solid-phase extraction).
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of deschloronorketamine, particularly at lower concentrations.[1][2][3]
-
Solution: Improve chromatographic separation to better resolve deschloronorketamine from interfering matrix components.[4] Consider a more rigorous sample cleanup method like solid-phase extraction (SPE).[5] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[6]
-
-
Internal Standard Issues: The internal standard may not be behaving similarly to the analyte.
-
Solution: Ensure the internal standard is added at a consistent concentration across all samples and standards. A deuterated analog of deschloronorketamine or a structurally similar compound that co-elutes is the ideal choice.[6]
-
2. High Variability in Quality Control (QC) Samples
Question: My QC samples show high variability (%CV > 15%) between runs. What could be the reason?
Answer:
High variability in QC samples points to a lack of method robustness. Potential sources of this variability include:
-
Inconsistent Sample Preparation: As with linearity issues, variability in extraction recovery is a primary suspect.
-
Solution: Review and standardize the sample preparation protocol. Ensure consistent timing for each step and precise volume transfers.
-
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance can lead to inconsistent results.
-
Solution: Perform a system suitability test before each run to ensure the instrument is performing optimally. Check for stable spray in the ion source and consistent peak areas for the internal standard.
-
-
Analyte Instability: Deschloronorketamine may be degrading in the processed samples.
-
Solution: Investigate the stability of deschloronorketamine in the final extract under the storage conditions used during the analytical run. It may be necessary to analyze samples immediately after preparation or store them at a lower temperature.
-
3. No or Low Signal for the Analyte
Question: I am not seeing a signal, or the signal is very low for my lowest calibration standard. What should I check?
Answer:
A lack of signal at the lower end of the calibration curve can be due to several factors:
-
Insufficient Sensitivity: The instrument may not be sensitive enough to detect the analyte at the desired concentration.
-
Solution: Optimize the mass spectrometer's source and compound-specific parameters (e.g., collision energy, declustering potential) for deschloronorketamine. Ensure the correct precursor and product ions are being monitored.
-
-
Poor Extraction Recovery: The analyte may be lost during the sample preparation process.
-
Solution: Evaluate the extraction recovery by comparing the peak area of an analyte spiked into the matrix before extraction to one spiked after extraction. If recovery is low, a different extraction method (e.g., liquid-liquid extraction with a different solvent system or a different SPE sorbent) may be necessary.
-
-
Significant Ion Suppression: Severe matrix effects can completely quench the analyte signal.[3]
-
Solution: Dilute the sample with the initial mobile phase to reduce the concentration of matrix components. Improve the chromatographic separation to move the analyte peak away from regions of high ion suppression.
-
4. Internal Standard Response is Inconsistent
Question: The peak area of my internal standard varies significantly across my analytical run. What does this indicate?
Answer:
Inconsistent internal standard response is a red flag that can compromise the accuracy of your results. The root cause should be investigated.[7]
-
Inconsistent Addition of Internal Standard: The most straightforward cause is inconsistent pipetting of the internal standard solution.
-
Solution: Ensure the pipette used for adding the internal standard is calibrated and used correctly.
-
-
Matrix Effects on the Internal Standard: The internal standard itself can be subject to ion suppression or enhancement.[7]
-
Solution: If the internal standard does not co-elute with the analyte, it may not effectively compensate for matrix effects. A stable isotope-labeled internal standard is the best option to ensure it experiences the same matrix effects as the analyte.[8]
-
-
Degradation of the Internal Standard: The internal standard may not be stable in the biological matrix or during sample processing.
-
Solution: Verify the stability of the internal standard under the same conditions as the analyte.
-
Data Presentation
The following tables summarize quantitative data from published methods for the analysis of deschloroketamine and its metabolite, deschloronorketamine.
Table 1: Quantitative Method Parameters for Deschloroketamine and Deschloronorketamine
| Analyte | Matrix | Concentration Range | Accuracy (%) | Precision (%CV) |
| Deschloroketamine | Serum | 0.5 - 860 ng/mL | 86 - 112 | 3 (average intra-day) |
| Deschloronorketamine | Serum | 0.5 - 860 ng/mL | 86 - 112 | 3 (average intra-day) |
| Deschloroketamine | Brain Tissue | 0.5 - 4700 ng/g | 80 - 125 | 7 (average intra-day) |
| Deschloronorketamine | Brain Tissue | 0.5 - 4700 ng/g | 80 - 125 | 7 (average intra-day) |
Data synthesized from Hájková et al. (2020)[3][9]
Experimental Protocols
This section provides a general methodology for the quantification of deschloronorketamine in a biological matrix, based on common practices for arylcyclohexylamines.[10]
1. Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for sample cleanup.
-
To 100 µL of the biological sample (e.g., plasma, serum), add 20 µL of an internal standard working solution (e.g., deschloronorketamine-d4 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for your specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate deschloronorketamine from matrix interferences. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be determined by infusing a standard solution of deschloronorketamine and its internal standard. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
Visualizations
Diagram 1: General Workflow for Deschloronorketamine Quantification
Caption: A typical workflow for the quantification of deschloronorketamine in biological samples.
Diagram 2: Troubleshooting Poor Calibration Curve Linearity
Caption: A decision tree for troubleshooting non-linear calibration curves.
References
- 1. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantitative LC-MS Method of Ketamine, Midazolam and their Metabolites (Dehydronorketamine, Norketamine and 1Hydroxymidazolam) for its Application in Patients on Extracorporeal Membrane Oxygenation (ECMO) Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantitation of ketamine in biological matrices using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Deschloronorketamine for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Deschloronorketamine (DCK) for long-term studies. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during the handling and storage of this arylcyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Deschloronorketamine?
A1: The stability of Deschloronorketamine, like other arylcyclohexylamines, can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents.[1] It is crucial to control these parameters to ensure the integrity of the compound throughout a long-term study.
Q2: What are the recommended storage conditions for Deschloronorketamine?
A2: For long-term storage, Deschloronorketamine as a solid analytical reference standard should be stored at -20°C, where it can remain stable for at least five years.[1] Solutions of related compounds, such as 2-fluorodeschloroketamine in methanol, are also stable for several years at -20°C.[2][3]
Q3: How should I prepare Deschloronorketamine solutions for long-term experiments?
A3: When preparing DCK solutions, it is advisable to use high-purity solvents and maintain a controlled pH environment. For aqueous solutions, using a buffer system can help maintain a stable pH. Based on data from the related compound ketamine, solutions diluted in sterile water or 0.9% sodium chloride have shown good stability.[4][5]
Q4: Can Deschloronorketamine degrade in solution? What are the potential degradation pathways?
A4: Yes, DCK can degrade in solution, particularly under harsh conditions such as strong acidity, alkalinity, or in the presence of oxidizing agents. While specific degradation pathways for DCK are not extensively documented, hydrolysis and oxidation are common degradation routes for pharmaceuticals.[6][7] Forced degradation studies are typically performed to identify potential degradation products.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent analytical results over time. | Degradation of DCK stock or working solutions. | Prepare fresh solutions from a solid standard stored at -20°C. Verify the stability of the solution under your specific experimental conditions by performing a preliminary stability study. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method that can separate the parent compound from its degradants.[7][8] |
| Precipitation of the compound in aqueous solutions. | Poor solubility at the experimental pH or temperature. | Verify the solubility of DCK in your chosen buffer system. Adjusting the pH or using a co-solvent may be necessary. Cayman Chemical reports solubility of Deschloronorketamine hydrochloride in PBS (pH 7.2) to be 5 mg/mL.[1] |
| Loss of potency in stored samples. | Inappropriate storage conditions (e.g., exposure to light, elevated temperature). | Store all DCK-containing materials, both solid and in solution, protected from light and at recommended temperatures (-20°C for long-term, 2-8°C for short-term). Studies on ketamine have shown limited degradation even at elevated temperatures for up to 6 months, suggesting some degree of thermal stability.[9] |
Stability Data Summary for Related Arylcyclohexylamines
While specific quantitative stability data for Deschloronorketamine is limited in published literature, the following tables summarize the stability of closely related compounds, Ketamine and 2-Fluorodeschloroketamine, which can provide valuable insights.
Table 1: Stability of Ketamine Solutions
| Concentration & Solvent | Storage Conditions | Duration | Stability |
| 10 mg/mL in Sterile Water | Room Temperature, Light Exposure | 182 Days | >90% of initial concentration remained.[4] |
| 10 mg/mL in Water | 25°C in Polypropylene Syringes | 30 Days | No loss of potency observed.[10] |
| 10 mg/mL in PVC Bag | Ambient (25°C ± 2°C, 60% RH ± 5%) | 90 Days | Within 95-105% of initial concentration.[11] |
| 50 mg/mL | 70°F to 120°F (fluctuating) | 6 Months | Limited degradation, >96.4% of labeled concentration.[9] |
| 500 μg/L in Human Serum | -20°C | 10 Weeks | No significant change in concentration.[12] |
Table 2: Stability of 2-Fluorodeschloroketamine (2-FDCK) and Deschloronorketamine
| Compound | Matrix/Solvent | Storage Conditions | Duration | Stability |
| 2-FDCK | Methanol (1 mg/mL) | -20°C | ≥ 4 years | Stable.[2] |
| 2-FDCK | Blood | -25°C | 1 Month | Stable.[13] |
| 2-FDCK | Wastewater (pH 2 and 7) | Room Temperature | 15 Days | Stable (90-110% recovery).[14] |
| Deschloronorketamine | Crystalline Solid | -20°C | ≥ 5 years | Stable.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Deschloronorketamine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Deschloronorketamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl).
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Evaporate the solvent from the stock solution to obtain a solid film.
-
Expose the solid to 80°C for 48 hours.
-
Reconstitute in the initial solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
The method should be capable of separating the parent Deschloronorketamine peak from any degradation product peaks.
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the degradation products using techniques like LC-MS to determine their mass and potential structure.
Protocol 2: Long-Term Stability Testing of Deschloronorketamine Solution
This protocol is based on ICH Q1A(R2) guidelines for stability testing.[12]
1. Sample Preparation:
-
Prepare a solution of Deschloronorketamine at the desired concentration in the final formulation buffer or solvent.
-
Aliquot the solution into appropriate, sealed containers that are representative of the intended long-term storage.
2. Storage Conditions:
-
Place the samples in a stability chamber under the following long-term storage conditions: 25°C ± 2°C / 60% RH ± 5% RH.
-
For accelerated stability testing, use the following conditions: 40°C ± 2°C / 75% RH ± 5% RH.
3. Testing Schedule:
-
Long-Term: Test the samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test the samples at 0, 3, and 6 months.
4. Analytical Tests:
-
At each time point, analyze the samples for the following:
-
Assay: Quantification of Deschloronorketamine concentration.
-
Purity: Detection and quantification of any degradation products.
-
Appearance: Visual inspection for color change or precipitation.
-
pH: Measurement of the solution's pH.
-
5. Data Analysis:
-
Plot the concentration of Deschloronorketamine as a function of time to determine the degradation rate and establish a shelf life.
Visualizations
Caption: Workflow for a forced degradation study of Deschloronorketamine.
Caption: Plausible degradation pathways for Deschloronorketamine under stress conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Stability of Diluted Ketamine Packaged in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term stability of esketamine in polypropylene syringes at 5 ± 3°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. longdom.org [longdom.org]
- 8. sgs.com [sgs.com]
- 9. Ketamine Stability over Six Months of Exposure to Moderate and High Temperature Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. International Journal of Pharmaceutical Compounding [ijpc.com]
- 11. omicsonline.org [omicsonline.org]
- 12. academic.oup.com [academic.oup.com]
- 13. cdn.who.int [cdn.who.int]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. skpharmteco.com [skpharmteco.com]
Validation & Comparative
Deschloronorketamine vs. Norketamine: A Comparative Analysis of NMDA Receptor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of Deschloronorketamine and norketamine at the N-methyl-D-aspartate (NMDA) receptor. While direct quantitative data for Deschloronorketamine is limited, this guide leverages available data on its parent compound, Deschloroketamine (DCK), as a significant proxy. The information presented is compiled from preclinical research and is intended for an audience engaged in scientific research and drug development.
Executive Summary
Norketamine, the primary metabolite of ketamine, is a well-characterized non-competitive antagonist of the NMDA receptor. Emerging research on Deschloroketamine (DCK), a structural analog of ketamine, indicates a comparable, if not slightly higher, potency at the NMDA receptor, with its S-enantiomer demonstrating greater activity. Although direct binding affinity data for Deschloronorketamine is not yet available, the data from DCK provides valuable insight into its expected pharmacological profile.
Quantitative Comparison of NMDA Receptor Potency
The following table summarizes the available quantitative data for the inhibitory activity of Deschloroketamine and norketamine at the NMDA receptor. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, which are standard measures of antagonist potency. Lower values indicate higher potency.
| Compound | Receptor Subtype | Potency Metric | Value (µM) |
| (S)-Deschloroketamine | hGluN1/hGluN2A | IC50 | 0.83 ± 0.11 |
| hGluN1/hGluN2B | IC50 | 0.38 ± 0.05 | |
| (R)-Deschloroketamine | hGluN1/hGluN2A | IC50 | 1.80 ± 0.20 |
| hGluN1/hGluN2B | IC50 | 0.90 ± 0.10 | |
| (S)-Norketamine | Rat Brain Membranes | Ki | 1.7 |
| (R)-Norketamine | Rat Brain Membranes | Ki | 13 |
| Norketamine (racemic) | NMDA Receptors | Ki | 0.97 ± 0.1 |
| Rat Brain | Ki | 3.6 |
Experimental Protocols
The determination of NMDA receptor potency for these compounds typically involves radioligand binding assays. The most common method is the [3H]MK-801 binding assay, which measures the ability of a test compound to displace the radiolabeled NMDA receptor channel blocker [3H]MK-801 from its binding site.
[3H]MK-801 Radioligand Binding Assay
This in vitro assay provides a quantitative measure of the affinity of a compound for the PCP binding site within the NMDA receptor channel.
Materials:
-
Membrane Preparation: Rat brain cortical membranes or membranes from cell lines expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected with hGluN1/hGluN2A or hGluN1/hGluN2B).
-
Radioligand: [3H]MK-801 (dizocilpine), a high-affinity NMDA receptor channel blocker.
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4).
-
Co-agonists: Glutamate and glycine are required to open the NMDA receptor channel and allow [3H]MK-801 to bind.
-
Test Compounds: Deschloroketamine, norketamine, or other compounds of interest at varying concentrations.
-
Non-specific Binding Control: A high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801 or PCP) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound [3H]MK-801.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue or cultured cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, [3H]MK-801, glutamate, glycine, and varying concentrations of the test compound or the non-specific binding control.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a dose-response curve. From this curve, the IC50 value can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NMDA receptor signaling pathway and the general workflow of a competitive binding assay.
Caption: Simplified signaling pathway of the NMDA receptor and its antagonism by norketamine and Deschloronorketamine.
Caption: General experimental workflow for a radioligand binding assay to determine NMDA receptor potency.
A Comparative Guide to the Cross-Validation of Analytical Methods for Deschloronorketamine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection of Deschloronorketamine, a dissociative anesthetic and a metabolite of ketamine. The objective is to offer a detailed overview of various techniques, their experimental protocols, and performance data to aid in method selection and cross-validation efforts.
Understanding Cross-Validation of Analytical Methods
Cross-validation of analytical methods is the process of comparing two or more distinct methods to ensure they produce comparable results. This is a critical step in analytical science, particularly in regulated environments, to guarantee the reliability and consistency of data, especially when methods are transferred between laboratories or when different techniques are used to analyze the same samples.
Comparative Analysis of Deschloronorketamine Detection Methods
The primary analytical techniques for the detection and quantification of Deschloronorketamine and its analogs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful tools, they possess distinct advantages and limitations.
| Parameter | LC-MS/MS | GC-MS |
| Principle | Separation based on liquid chromatography, followed by mass analysis of ionized molecules. | Separation based on gas chromatography, followed by mass analysis of fragmented ions. |
| Sample Preparation | Often simpler, may only require protein precipitation or dilution. | Typically requires derivatization to increase volatility and thermal stability. |
| Sensitivity | Generally higher, capable of detecting lower concentrations. | Good sensitivity, but may be lower than LC-MS/MS for certain compounds. |
| Specificity | High, especially with tandem mass spectrometry (MS/MS) which provides structural information. | High, the fragmentation patterns are highly specific and reproducible. |
| Compound Amenability | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Limited to volatile and thermally stable compounds, or those that can be made so through derivatization. |
| Matrix Effects | More susceptible to ion suppression or enhancement from the sample matrix. | Less prone to matrix effects compared to LC-MS/MS. |
| Cost | Higher initial instrument cost and maintenance. | Lower initial instrument cost and maintenance. |
| Throughput | Can be higher due to simpler sample preparation and faster analysis times. | Can be lower due to the need for derivatization and longer run times. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of Deschloronorketamine by LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on methodologies developed for the analysis of ketamine and its metabolites, which are structurally similar to Deschloronorketamine.
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Deschloronorketamine and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from the characterization of Deschloroketamine.[1][2]
1. Sample Preparation (e.g., seized powder)
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Perform derivatization to improve volatility. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 70°C for 30 minutes.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a mass selective detector.
-
Column: A capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: Start at 100°C, ramp to 280°C.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan mode to acquire the mass spectrum of the analyte.
Performance Data Comparison
The following table summarizes typical performance characteristics for the detection of Deschloronorketamine and its analogs by LC-MS/MS and GC-MS.
| Performance Metric | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | 85 - 115% | 80 - 120% |
Visualizing Method Cross-Validation and Comparison
To better illustrate the processes and relationships involved in the cross-validation of analytical methods for Deschloronorketamine detection, the following diagrams are provided.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Comparison of LC-MS/MS and GC-MS for Deschloronorketamine detection.
References
- 1. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Comparative Behavioral Effects of Deschloronorketamine and Ketamine in Rats: A Researcher's Guide
This guide provides a comparative analysis of the behavioral effects of Deschloronorketamine (DCK) and its parent compound, ketamine, in rat models. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of key experimental findings and methodologies.
Overview
Deschloronorketamine (DCK), a structural analog of ketamine, has emerged as a recreational drug with a longer reported duration of action.[1] Scientific investigation into its comparative behavioral pharmacology reveals both similarities and differences with ketamine, a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist with anesthetic, analgesic, and rapid-acting antidepressant properties.[1][2][3]
Quantitative Behavioral Comparison
The following tables summarize the key quantitative data from a comparative study of DCK and ketamine in Wistar rats.
Locomotor Activity
Subcutaneous administration of both DCK and ketamine resulted in stimulatory effects on locomotion.
| Treatment (s.c.) | Dose (mg/kg) | Peak Effect on Locomotion (Time) | Notable Observations |
| DCK | 5, 10, 30 | 30 min | S-DCK enantiomer showed more pronounced stimulatory properties than the R-enantiomer.[1][4] |
| Ketamine | 6, 10 | 15 min | Known to increase locomotor activity.[5][6][7] |
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Both compounds robustly disrupted prepulse inhibition, a measure of sensorimotor gating. Deficits in PPI are considered a translational model for certain psychiatric disorders.[5]
| Treatment (s.c.) | Dose (mg/kg) | Effect on PPI | Notable Observations |
| DCK | 5, 10, 30 | Robust disruption | Disruptive effects on PPI outlasted the locomotor stimulant effects. The potency in disrupting PPI was comparable between the S- and R-enantiomers.[1][4] |
| Ketamine | 6, 10 | Significant disruption | Induces PPI deficits in rats.[5] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Locomotor Activity Measurement
The open-field test is utilized to assess spontaneous locomotor activity.
-
Apparatus: A square arena (e.g., 45 x 45 x 45 cm) made of a non-reflective material, equipped with an automated activity monitoring system (e.g., infrared beams).
-
Procedure:
-
Rats are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Following subcutaneous (s.c.) administration of the test compound (DCK or ketamine) or vehicle, each rat is placed individually into the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 120 minutes).[8]
-
The arena is cleaned thoroughly between trials to eliminate olfactory cues.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, reflecting the ability of a weaker prestimulus to inhibit the response to a subsequent strong stimulus.
-
Apparatus: A startle chamber consisting of a sound-attenuating enclosure, a loudspeaker for delivering acoustic stimuli, and a sensor to detect the whole-body startle response of the rat.
-
Procedure:
-
Rats are placed in the startle chamber and allowed a brief acclimation period with background white noise.
-
The session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 3-12 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The startle amplitude is measured for each trial.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI) = 100 - [(startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials) x 100].[5][8]
-
Signaling Pathways Implicated in Ketamine and Analog Effects
While direct research on DCK's impact on specific signaling pathways is emerging, studies on ketamine and its other analogs, such as 2-Fluorodeschloroketamine (2F-DCK), have implicated several key intracellular cascades in their reinforcing and potential antidepressant effects.[9][10][11] The diagram below illustrates a simplified representation of the Akt/mTOR/GSK-3β pathway, which is understood to be modulated by ketamine.
Caption: Simplified Akt/mTOR signaling pathway modulated by ketamine.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative behavioral study in rats.
Caption: Workflow for comparing DCK and ketamine behavioral effects.
Conclusion
The available data indicates that DCK exhibits a behavioral profile in rats that is largely similar to ketamine, including stimulatory effects on locomotion and robust disruption of prepulse inhibition.[1][4] Notably, the S-enantiomer of DCK appears to be more potent in its locomotor effects, and the disruption of sensorimotor gating by DCK may have a longer duration than its stimulant effects.[1][4] Pharmacokinetically, DCK demonstrates a slightly slower profile than ketamine, which aligns with reports of its longer-lasting effects in recreational use.[1][4] These findings provide a crucial foundation for further research into the therapeutic potential and abuse liability of this ketamine analog.
References
- 1. Pharmacokinetic, pharmacodynamic, and behavioural studies of deschloroketamine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short‐ and long‐term antidepressant effects of ketamine in a rat chronic unpredictable stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rapid antidepressant effect of ketamine in rats is associated with down-regulation of pro-inflammatory cytokines in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dopamine and serotonin synthesis inhibitors on the ketamine-, D-amphetamine-, and cocaine-induced locomotor activity of preweanling and adolescent rats: sex differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ketamine on the unconditioned and conditioned locomotor activity of preadolescent and adolescent rats: impact of age, sex and drug dose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of reinforcing effectiveness and drug-seeking reinstatement of 2-fluorodeschloroketamine and ketamine in self-administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A comparison of reinforcing effectiveness and drug-seeking reinstatement of 2-fluorodeschloroketamine and ketamine in self-administered rats [frontiersin.org]
Correlating In Vitro Activity to In Vivo Effects of Deschloronorketamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological activity of deschloronorketamine, a primary metabolite of the dissociative anesthetic deschloroketamine (DCK). Due to a lack of direct in vitro studies on deschloronorketamine, this guide leverages data from its parent compound, DCK, and draws parallels from the well-established relationship between ketamine and its N-demethylated metabolite, norketamine. This approach allows for an inferred pharmacological profile of deschloronorketamine, offering valuable insights for researchers in pharmacology and drug development.
Executive Summary
Deschloronorketamine is an active metabolite of deschloroketamine, a ketamine analog. While direct in vitro pharmacological data for deschloronorketamine is scarce, its activity can be inferred by comparing the known pharmacology of DCK with the relationship observed between ketamine and its metabolite, norketamine. In vivo studies confirm that DCK is metabolized to deschloronorketamine and exhibits psychostimulant effects. This guide synthesizes available in vitro and in vivo data to provide a framework for understanding the potential pharmacological activity of deschloronorketamine and its contribution to the overall effects of DCK.
In Vitro Pharmacological Activity: A Comparative Analysis
Table 1: Comparative In Vitro Activity at the NMDA Receptor
| Compound | Receptor Subtype | Assay Type | Species | Potency (IC50/Ki) | Citation |
| Deschloroketamine (DCK) | Not Specified | Not Specified | Not Specified | Comparable to Ketamine | [1] |
| (S)-Ketamine | NMDA | Radioligand Binding | Rat | Ki = 0.3 µM | |
| (R)-Ketamine | NMDA | Radioligand Binding | Rat | Ki = 1.4 µM | |
| (S)-Norketamine | NMDA | Radioligand Binding | Rat | Ki = 1.7 µM | |
| (R)-Norketamine | NMDA | Radioligand Binding | Rat | Ki = 13 µM | |
| Ketamine | NMDA | Electrophysiology | Rat | IC50 = 0.4 µM | |
| Norketamine | NMDA | Electrophysiology | Rat | IC50 = 2.0 µM |
Table 2: Comparative In Vitro Activity at the Dopamine Transporter (DAT)
| Compound | Target | Assay Type | Species | Potency (Ki) | Citation |
| (S)-Ketamine | Dopamine Transporter (DAT) | Radioligand Binding | Rat | 46.9 µM | [2] |
| (R)-Ketamine | Dopamine Transporter (DAT) | Radioligand Binding | Rat | 390 µM | [2] |
| Ketamine & Metabolites | Dopamine Transporter (DAT) | Radioligand Binding | Not Specified | No affinity up to 10 µM |
Based on the comparative data for ketamine and norketamine, where N-demethylation leads to a 4- to 5-fold reduction in potency at the NMDA receptor, it is reasonable to hypothesize that deschloronorketamine will also be a less potent NMDA receptor antagonist than its parent compound, deschloroketamine. Regarding the dopamine transporter, the available data for ketamine and its metabolites suggest a low affinity. The locomotor-stimulating effects observed in vivo after DCK administration may, therefore, be mediated by downstream effects secondary to NMDA receptor antagonism rather than direct DAT inhibition.
In Vivo Pharmacological Activity and Pharmacokinetics
In vivo studies in rats have demonstrated that deschloroketamine administration leads to hyperlocomotion, indicating central nervous system stimulation. Pharmacokinetic analyses from these studies have confirmed the presence of deschloronorketamine in both serum and brain tissue, establishing it as a significant metabolite of DCK.
Table 3: In Vivo Effects and Pharmacokinetics of Deschloroketamine
| Study Type | Animal Model | Key Findings | Citation |
| Behavioral Pharmacology | Rat | Increased locomotor activity. | [1] |
| Pharmacokinetics | Rat | Deschloroketamine is metabolized to deschloronorketamine, which is detected in serum and brain. |
The presence of deschloronorketamine in the brain suggests that it crosses the blood-brain barrier and can contribute to the overall pharmacological effects observed after the administration of deschloroketamine.
Experimental Protocols
In Vitro NMDA Receptor Antagonism (Electrophysiology)
-
Cell Line: HEK293 cells stably expressing NMDA receptors.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Procedure: Cells were voltage-clamped at a holding potential of -60 mV. NMDA receptor-mediated currents were evoked by the application of NMDA and glycine. The inhibitory effects of the test compounds (ketamine, norketamine) were determined by co-application with the agonists. The concentration-response curves were generated to calculate the IC50 values.
In Vitro Dopamine Transporter Binding Assay
-
Tissue Preparation: Rat striatal membranes.
-
Radioligand: [³H]WIN 35,428, a high-affinity ligand for the dopamine transporter.
-
Procedure: Membranes were incubated with the radioligand and varying concentrations of the test compounds (S-ketamine, R-ketamine). Non-specific binding was determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). The amount of bound radioactivity was measured by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment (Locomotor Activity)
-
Animals: Male Wistar rats.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically record locomotor activity.
-
Procedure: Animals were habituated to the testing environment. Deschloroketamine or vehicle was administered, and the animals were immediately placed in the open-field arenas. Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for a specified duration.
Visualizing the Path from In Vitro Data to In Vivo Effects
The following diagrams illustrate the conceptual framework for establishing an in vitro to in vivo correlation and the potential signaling pathways affected by deschloronorketamine.
In Vitro to In Vivo Correlation (IVIVC) Workflow.
Inferred Signaling Pathway of Deschloronorketamine.
Conclusion and Future Directions
The pharmacological profile of deschloronorketamine, while not yet directly characterized through in vitro studies, can be reasonably inferred from the existing data on its parent compound, deschloroketamine, and the established structure-activity relationships of ketamine and its metabolites. The evidence suggests that deschloronorketamine is a centrally active metabolite that likely acts as an NMDA receptor antagonist, albeit with a lower potency than deschloroketamine. Its contribution to the in vivo psychostimulant effects of DCK is likely significant.
Future research should focus on obtaining direct in vitro pharmacological data for deschloronorketamine, including its binding affinities and functional activities at a broad range of CNS targets. Such data will be crucial for building a more accurate in vitro to in vivo correlation and for fully understanding the pharmacological and toxicological profile of deschloroketamine.
References
A Researcher's Guide to Validating Antibody Specificity in Deschloronorketamine Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassay results is paramount. This guide provides a comparative framework for validating the specificity of antibodies used in Deschloronorketamine immunoassays, offering insights into experimental protocols, data interpretation, and alternative detection methods.
The rise of novel psychoactive substances (NPS), including synthetic cathinones and ketamine analogs like Deschloronorketamine, presents a significant challenge for toxicological screening. Immunoassays are a common first-line tool for the rapid detection of drugs of abuse due to their high throughput and relatively low cost. However, the specificity of the antibodies used in these assays is a critical factor that determines the reliability of the results. Cross-reactivity with structurally similar compounds can lead to false-positive results, necessitating confirmatory analysis by more specific methods such as mass spectrometry.
This guide outlines the essential steps for validating the specificity of antibodies for Deschloronorketamine immunoassays, presents a hypothetical cross-reactivity dataset for illustrative purposes, and compares the immunoassay method with established analytical techniques.
Principles of Immunoassay Specificity
Immunoassays for small molecules like Deschloronorketamine typically employ a competitive format. In this setup, the Deschloronorketamine in a sample competes with a labeled form of the drug for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of Deschloronorketamine in the sample.
The specificity of the antibody is its ability to bind exclusively to the target analyte (Deschloronorketamine) without significantly binding to other structurally related or unrelated compounds that may be present in the sample.
Key Experimental Protocol: Competitive ELISA for Cross-Reactivity Testing
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of an antibody. The following is a generalized protocol.
Materials
-
Microtiter plate pre-coated with an antibody specific for Deschloronorketamine
-
Deschloronorketamine standard solutions
-
Solutions of potential cross-reacting compounds (e.g., ketamine, norketamine, other ketamine analogs, and their metabolites)
-
Deschloronorketamine-enzyme conjugate
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Experimental Workflow
Caption: Competitive ELISA workflow for cross-reactivity testing.
Procedure
-
Add standard solutions of Deschloronorketamine or solutions of potential cross-reactants at various concentrations to the wells of the antibody-coated microplate.
-
Add the Deschloronorketamine-enzyme conjugate to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well.
-
Incubate the plate to allow for color development.
-
Add the stop solution to halt the reaction.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
Data Analysis
The concentration of the cross-reacting compound that causes a 50% reduction in the signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Deschloronorketamine / IC50 of Cross-Reactant) x 100
Comparative Data: Antibody Specificity
While specific cross-reactivity data for a commercially available Deschloronorketamine immunoassay is not readily found in the public domain, the following table provides a hypothetical yet representative dataset based on typical antibody performance for similar assays, such as those for ketamine. This table is for illustrative purposes to guide researchers in their own validation studies.
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Deschloronorketamine | 100 | 100% |
| Norketamine | 5000 | < 2% |
| Ketamine | 1000 | < 10% |
| Dehydronorketamine | 10000 | < 1% |
| 2-Fluoro-Deschloroketamine (2F-DCK) | 2000 | ~5% |
| Phencyclidine (PCP) | 10000 | < 1% |
| Methoxetamine (MXE) | 8000 | < 1.25% |
| Amphetamine | 10000 | Not Detected |
| Methamphetamine | 10000 | Not Detected |
| Morphine | 10000 | Not Detected |
| Cocaine | 10000 | Not Detected |
| Benzodiazepines (Diazepam) | 10000 | Not Detected |
Note: This is a hypothetical table. Actual cross-reactivity will vary depending on the specific antibody used. It is crucial to obtain the product insert from the manufacturer or perform an in-house validation to determine the precise cross-reactivity profile.
Comparison with Alternative Methods
While immunoassays are excellent screening tools, confirmatory analysis using more specific methods is essential for definitive identification and quantification. The two primary alternative methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Immunoassay | GC-MS | LC-MS/MS |
| Principle | Antibody-antigen binding | Separation by volatility and mass-to-charge ratio | Separation by polarity and mass-to-charge ratio |
| Specificity | Moderate to High (dependent on antibody) | High | Very High |
| Sensitivity | High | High | Very High |
| Throughput | High | Low to Medium | Medium |
| Cost per Sample | Low | Medium to High | High |
| Sample Prep | Minimal | Often requires derivatization | Can be complex, but often direct injection is possible |
| Confirmation | No | Yes | Yes |
| Quantification | Semi-quantitative to Quantitative | Quantitative | Quantitative |
Logical Relationship of Analytical Methods
Caption: Workflow from screening to confirmation.
Conclusion
Validating the specificity of antibodies for Deschloronorketamine immunoassays is a critical step in ensuring the accuracy and reliability of screening results. Researchers must be aware of the potential for cross-reactivity with other structurally related compounds and should perform thorough validation studies. While immunoassays serve as a valuable and high-throughput screening tool, confirmation of presumptive positive results using highly specific methods like GC-MS or LC-MS/MS is imperative for definitive toxicological analysis. This comprehensive approach, combining rapid screening with robust confirmation, is essential for advancing research and ensuring patient safety in the evolving landscape of novel psychoactive substances.
A Head-to-Head Comparison of the Metabolism of Deschloroketamine and 2-Fluorodeschloroketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the metabolism of two ketamine analogs: Deschloroketamine (DCK) and 2-Fluorodeschloroketamine (2-FDCK). Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and toxicological risks. This comparison synthesizes available experimental data to illuminate the key differences and similarities in their biotransformation.
Executive Summary
Deschloroketamine (DCK), also known as 2'-Oxo-PCM, and 2-Fluorodeschloroketamine (2-FDCK) are both arylcyclohexylamine compounds that undergo extensive metabolism primarily in the liver. The major metabolic pathways for both substances involve N-dealkylation and hydroxylation of the cyclohexanone ring.
The primary metabolite of DCK is Deschloronorketamine (DCNK), formed through N-dealkylation.[1] Similarly, 2-FDCK is metabolized to nor-2-FDCK via the same pathway.[2] Subsequent hydroxylation of these initial metabolites leads to a variety of hydroxylated derivatives. While direct comparative quantitative studies are limited, available data suggests differences in the rate and extent of metabolism, likely influenced by the presence of the fluorine atom in 2-FDCK.
Data Presentation
Table 1: Key Metabolic Reactions and Primary Metabolites
| Feature | Deschloroketamine (DCK) | 2-Fluorodeschloroketamine (2-FDCK) |
| Parent Compound | 2-Phenyl-2-(methylamino)cyclohexanone[3] | 2-(2-Fluorophenyl)-2-(methylamino)cyclohexan-1-one[2] |
| Primary Metabolic Pathway | N-dealkylation, Hydroxylation[4] | N-demethylation, Hydroxylation, Dehydrogenation[2] |
| Primary Phase I Metabolite | Deschloronorketamine (DCNK)[1] | nor-2-FDCK[2] |
| Other Notable Metabolites | trans-dihydrodeschloroketamine, cis- and trans-dihydronordeschloroketamine[5] | dehydro-nor-2-FDCK, hydroxy-nor-2-FDCK[2] |
| Key Enzymes Involved | Cytochrome P450 (CYP) enzymes (specific isozymes not fully elucidated for DCK) | CYP2B6, CYP3A4, CYP2A6[2] |
Table 2: Quantitative Analysis of Metabolites in Biological Samples (Rat Model for DCK)
| Compound | Matrix | Concentration Range | Reference |
| Deschloroketamine (DCK) | Rat Serum | 0.5 - 860 ng/mL | [5] |
| Deschloronorketamine (DCNK) | Rat Serum | 0.5 - 860 ng/mL | [5] |
| Dihydro-derivatives | Rat Serum | < 10 ng/mL | [5] |
| Deschloroketamine (DCK) | Rat Brain | 0.5 - 4700 ng/g | [5] |
| Deschloronorketamine (DCNK) | Rat Brain | 0.5 - 4700 ng/g | [5] |
| Dihydro-derivatives | Rat Brain | 0.5 - 70 ng/g | [5] |
Metabolic Pathways
The metabolic pathways of DCK and 2-FDCK share a common initial step of N-dealkylation, followed by further modifications.
Deschloroketamine (DCK) Metabolic Pathway
The metabolism of DCK is initiated by the removal of the methyl group from the amine, yielding Deschloronorketamine (DCNK). This is followed by hydroxylation at various positions on the cyclohexanone ring, leading to the formation of dihydroxy- and nordihydroxy- metabolites.
2-Fluorodeschloroketamine (2-FDCK) Metabolic Pathway
Similar to DCK, the metabolism of 2-FDCK begins with N-demethylation to form nor-2-FDCK. This primary metabolite can then undergo either dehydrogenation to form dehydro-nor-2-FDCK or hydroxylation to produce hydroxy-nor-2-FDCK.[2]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
A generalized protocol for assessing metabolic stability using HLMs is as follows. This procedure is foundational for determining the rate of metabolism and identifying the metabolites of novel compounds.
1. Preparation of Incubation Mixture:
-
A reaction mixture is prepared containing pooled human liver microsomes (typically 0.5-1.0 mg/mL protein concentration) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
The test compound (DCK or 2-FDCK) is added to the microsome suspension at a specific concentration (e.g., 1-10 µM).
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
2. Initiation of Metabolic Reaction:
-
The metabolic reaction is initiated by the addition of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). NADPH is a necessary cofactor for CYP450 enzyme activity.
3. Incubation and Sampling:
-
The reaction mixture is incubated at 37°C with gentle agitation.
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
4. Termination of Reaction:
-
The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical quantification. This step also serves to precipitate the microsomal proteins.
5. Sample Processing and Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent drug and its metabolites, is collected for analysis.
-
Analysis is typically performed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify and quantify the parent compound and its metabolites.
LC-HRMS Analysis of Metabolites in Urine
The following outlines a typical workflow for the identification and quantification of drug metabolites in urine samples.
1. Sample Preparation:
-
Urine samples are typically subjected to an extraction procedure to remove interfering matrix components and concentrate the analytes of interest. Solid-phase extraction (SPE) is a common technique.
-
For conjugated metabolites (e.g., glucuronides), an enzymatic hydrolysis step (using β-glucuronidase) may be included prior to extraction to cleave the conjugate and release the parent metabolite.
-
The extracted and concentrated sample is then reconstituted in a solvent compatible with the LC-MS system.
2. Chromatographic Separation:
-
An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The compounds are separated based on their physicochemical properties as they pass through a chromatographic column. A gradient elution program, where the mobile phase composition is changed over time, is often used to achieve optimal separation of the parent drug and its various metabolites.
3. Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing high-resolution and accurate mass data.
-
Tandem mass spectrometry (MS/MS) is employed to fragment the ions, generating characteristic fragmentation patterns that are used for structural elucidation and confirmation of the identity of the metabolites.
4. Data Analysis:
-
The acquired data is processed using specialized software to identify potential metabolites by comparing the m/z values and fragmentation patterns with those of the parent drug and predicted metabolic transformations.
-
Quantification is achieved by comparing the peak areas of the analytes to those of their corresponding stable isotope-labeled internal standards.
Conclusion
The metabolism of Deschloroketamine and 2-Fluorodeschloroketamine follows similar initial pathways of N-dealkylation, leading to the formation of their respective norketamine metabolites. However, the subsequent metabolic steps and the specific enzymes involved show some divergence. The presence of the fluorine atom in 2-FDCK influences its interaction with metabolic enzymes, potentially leading to a different metabolic profile compared to DCK. Further direct comparative studies, particularly in human-derived in vitro systems and in vivo human studies, are necessary to fully elucidate the quantitative differences in their metabolism and to better predict their clinical and toxicological profiles. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative metabolic investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry [mdpi.com]
- 5. Synthesis and identification of deschloroketamine metabolites in rats' urine and a quantification method for deschloroketamine and metabolites in rats' serum and brain tissue using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Deschloronorketamine: Evaluating a Common Pathway
Deschloronorketamine, an arylcyclohexylamine and analog of ketamine, has garnered interest within the research community. While a comprehensive, side-by-side comparison of various published synthesis methods with extensive reproducibility data remains limited in the scientific literature, this guide provides an in-depth look at a prevalent synthetic route, drawing parallels with the synthesis of structurally related compounds to offer a comparative perspective on its performance. The data presented here is compiled from published reports on the synthesis of Deschloronorketamine and its close analogs.
Comparison of Synthetic Performance
The synthesis of Deschloronorketamine and its analogs is typically a multi-step process. The table below summarizes key performance indicators for a common synthetic pathway, alongside data for the synthesis of a closely related analog, 2-Fluorodeschloroketamine, to provide a comparative context.
| Parameter | Deschloronorketamine | 2-Fluorodeschloroketamine (Analog) | Reference |
| Overall Yield | 74% (for the final amination step) | Not explicitly reported for the full sequence | [1] |
| Starting Materials | 2-Phenylcyclohexanone, Methylamine | 2-Fluorobenzonitrile, Cyclopentylmagnesium bromide | [2] |
| Key Intermediates | α-Hydroxy-N-methylimine | α-Bromo ketone, α-Hydroxy imine | [2] |
| Reaction Steps | Typically 3-4 steps | 4 steps | [2] |
| Purity | High (characterized by NMR and HRMS) | High (characterized for analytical use) | [1] |
| Reproducibility | Data not extensively published, but inherent variability in multi-step organic synthesis is expected. | Not explicitly reported, but likely subject to similar variability. |
Experimental Protocols
The following protocols are representative of the synthesis of Deschloronorketamine and its analogs, based on published methodologies.
Method 1: Synthesis of Deschloronorketamine via α-Amination of 2-Phenylcyclohexanone
This method, for which quantitative data is available, involves the direct amination of a ketone precursor.
Experimental Protocol:
-
Preparation of the reaction mixture: In a suitable reaction vessel, 2-phenylcyclohexan-1-one is dissolved in an appropriate solvent.
-
Amination: Methylamine is introduced to the reaction mixture. The reaction is stirred under controlled temperature and pressure.
-
Work-up and purification: Following the completion of the reaction, the mixture undergoes an aqueous work-up. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield 2-phenyl-2-(methylamino)cyclohexan-1-one (Deschloronorketamine). A reported yield for this final amination step is 74%[1].
Method 2: A General Route for Arylcyclohexylamine Synthesis (Adapted from 2-Fluorodeschloroketamine Synthesis)
This multi-step approach is a common strategy for producing various ketamine analogs and is likely applicable to Deschloronorketamine, starting from different precursors.
Experimental Protocol:
-
Grignard Reaction: An appropriate aryl nitrile (e.g., benzonitrile) is reacted with a cycloalkyl magnesium bromide (e.g., cyclopentylmagnesium bromide) to form the corresponding aryl-cycloalkyl ketone.
-
α-Bromination: The resulting ketone is brominated at the alpha position to the carbonyl group.
-
Imination: The α-bromo ketone is then reacted with methylamine to form an α-hydroxy imine intermediate.
-
Thermal Rearrangement: The α-hydroxy imine undergoes a thermal rearrangement, often at high temperatures in a high-boiling solvent, to yield the final arylcyclohexylamine product[2].
Signaling Pathways and Experimental Workflows
The synthesis of Deschloronorketamine is a chemical transformation and does not involve biological signaling pathways. The experimental workflow, however, can be visualized to illustrate the sequence of operations.
Caption: A generalized workflow for the synthesis and purification of Deschloronorketamine.
Reproducibility and Concluding Remarks
The reproducibility of multi-step organic syntheses can be influenced by several factors, including the purity of reagents and solvents, precise control of reaction conditions (temperature, pressure, reaction time), and the efficiency of purification techniques. While the 74% yield reported for the final step of Deschloronorketamine synthesis is promising, batch-to-batch variations are common in synthetic chemistry[1].
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the required purity of the final compound. The methods outlined in this guide represent common and feasible approaches to the synthesis of Deschloronorketamine, providing a foundation for further process development and optimization. The provided data, while not from a direct comparative study, offers valuable benchmarks for evaluating the efficiency of these synthetic pathways.
References
Comparative analysis of Deschloronorketamine binding affinity to other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Deschloronorketamine (DCNK) to various neurochemical receptors. As a metabolite of the novel psychoactive substance deschloroketamine (DCK), understanding DCNK's interaction with key central nervous system targets is crucial for predicting its pharmacological profile and potential therapeutic or adverse effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to offer a comprehensive overview for the scientific community.
Quantitative Binding Affinity Data
The following table summarizes the available binding affinity data (Ki/Kd) for Deschloronorketamine (DCNK), its parent compound Deschloroketamine (DCK), the related ketamine metabolite Norketamine, and Ketamine for comparison. All values are presented in micromolar (µM), unless otherwise noted, with lower values indicating a higher binding affinity.
| Compound | NMDA Receptor | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor |
| S-Deschloronorketamine (S-DCNK) | 3.6 (Kd)[1] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Deschloroketamine (DCK) | 0.066[2] | Data Not Available | Data Not Available | Data Not Available | 0.379 (Transporter)[2] | Data Not Available |
| S-Norketamine | 1.7[3] | Data Not Available | Data Not Available | Data Not Available | >10[4] | Data Not Available |
| R-Norketamine | 13[3] | Data Not Available | Data Not Available | Data Not Available | >10[4] | Data Not Available |
| Ketamine (Racemic) | ~0.5[5][6] | >10[5] | Data Not Available | Data Not Available | ~0.5[7] | 15[7] |
| S-Ketamine | ~0.3[3] | 11[8] | 24[8] | Data Not Available | >10[4] | Data Not Available |
| R-Ketamine | ~1.4[3] | 28[8] | 100[8] | Data Not Available | >10[4] | Data Not Available |
Note: The available data for Deschloronorketamine's binding affinity to receptors other than the NMDA receptor is limited. The data for related compounds are provided for comparative context.
Experimental Protocols
The determination of binding affinities for novel compounds like Deschloronorketamine typically involves in vitro radioligand binding assays. Below is a generalized protocol for a competitive binding assay, which is a standard method to determine the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Objective: To determine the inhibitory constant (Ki) of Deschloronorketamine for a specific receptor (e.g., NMDA, mu-opioid, dopamine D2, serotonin 5-HT2A).
Materials:
-
Receptor Source: Homogenized brain tissue from a suitable animal model (e.g., rat cortex for NMDA and 5-HT2A receptors, striatum for dopamine D2 receptors) or cell lines expressing the specific human receptor of interest.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]MK-801 for the NMDA receptor, [3H]DAMGO for the mu-opioid receptor, [3H]spiperone for the dopamine D2 receptor, [3H]ketanserin for the 5-HT2A receptor).
-
Test Compound: Deschloronorketamine hydrochloride of high purity.
-
Incubation Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity on the filters.
Procedure:
-
Membrane Preparation: The receptor source (brain tissue or cells) is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The resulting pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (Deschloronorketamine).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: NMDA Receptor
Caption: Simplified NMDA receptor signaling pathway.
Signaling Pathway: Mu-Opioid Receptor
Caption: Mu-opioid receptor signaling pathway.
Signaling Pathway: Dopamine D2 Receptor
Caption: Dopamine D2 receptor signaling pathway.
Signaling Pathway: Serotonin 5-HT2A Receptor
Caption: Serotonin 5-HT2A receptor signaling pathway.
References
- 1. S-deschloroketamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Norketamine, the main metabolite of ketamine, is a non-competitive NMDA receptor antagonist in the rat cortex and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Ketamine and Ketamine Metabolites on Evoked Striatal Dopamine Release, Dopamine Receptors, and Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Independent Verification of Antidepressant-Like Effects: A Comparative Analysis of Ketamine and its Metabolites
An objective comparison of the preclinical antidepressant-like efficacy of ketamine and its primary metabolites, norketamine and dehydronorketamine, is presented for researchers, scientists, and drug development professionals. To date, a comprehensive independent verification of the antidepressant-like effects of deschloronorketamine in peer-reviewed literature is not available. Therefore, this guide focuses on the existing experimental data for closely related and well-studied analogs.
The rapid-acting antidepressant effects of ketamine have revolutionized the field of psychiatry. This has spurred significant interest in its metabolites as potentially safer or more effective alternatives. This guide provides a detailed comparison of the preclinical antidepressant-like profiles of ketamine, norketamine, and dehydronorketamine, focusing on their efficacy in the forced swim test and their affinity for the N-methyl-D-aspartate (NMDA) receptor, a key target in the mechanism of action of rapid-acting antidepressants.
Comparative Efficacy in the Forced Swim Test
The forced swim test (FST) is a widely utilized preclinical behavioral assay to screen for potential antidepressant drugs.[1][2][3][4] The test measures the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.[2][3]
The following table summarizes the comparative efficacy of ketamine, norketamine, and dehydronorketamine in the mouse forced swim test, based on data from a key independent verification study.
| Compound | Minimum Effective Dose (MED) (mg/kg, i.p.) | Effect on Immobility Time at MED |
| Ketamine | 10 | Significant Reduction[5] |
| Norketamine | 50 | Significant Reduction[5] |
| Dehydronorketamine | Up to 50 | No Effect[5] |
NMDA Receptor Binding Affinity
The primary mechanism of action for ketamine's antidepressant effects is believed to be the blockade of the NMDA receptor.[6][7][8] The binding affinity of a compound for the NMDA receptor is a crucial indicator of its potential to exert similar antidepressant-like effects.
The following table presents the binding affinities (Ki values) of ketamine, norketamine, and dehydronorketamine for the NMDA receptor. A lower Ki value indicates a higher binding affinity.
| Compound | NMDA Receptor Binding Affinity (Ki, μM) |
| Ketamine | 0.119 ± 0.01[5] |
| Norketamine | 0.97 ± 0.1[5] |
| Dehydronorketamine | 3.21 ± 0.3[5] |
Experimental Protocols
Forced Swim Test (Mouse)
This protocol is based on the methodology described in relevant preclinical studies.[4][9]
Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Apparatus:
-
Transparent glass or Plexiglas cylinders (20 cm diameter, 40 cm height).
-
Water maintained at 23-25°C.
-
Video recording system for behavioral scoring.
Procedure:
-
Mice are individually placed into the cylinders filled with water to a depth of 15 cm.
-
The total duration of the test is 6 minutes.
-
Behavior is recorded for the entire duration.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
The duration of immobility is scored during the last 4 minutes of the 6-minute test.
-
Test compounds or vehicle are administered intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).
NMDA Receptor Binding Assay ([3H]MK-801)
This protocol is a generalized representation based on standard receptor binding assay methodologies.
Objective: To determine the binding affinity of test compounds for the NMDA receptor by measuring the displacement of a radiolabeled ligand ([3H]MK-801).
Materials:
-
Rat brain cortical membranes.
-
[3H]MK-801 (radioligand).
-
Test compounds (ketamine, norketamine, dehydronorketamine).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Rat brain cortical membranes are incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined.
-
The IC50 values are then converted to Ki values (inhibition constant) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The antidepressant effects of ketamine and its active metabolites are initiated by the blockade of the NMDA receptor, which leads to a cascade of downstream signaling events.
References
- 1. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of ketamine, norketamine and dehydronorketamine in forced swim test: Role of activity at NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Activation-Dependent Antidepressant-Relevant Behavioral and Synaptic Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA Receptor Activation-Dependent Antidepressant-Relevant Behavioral and Synaptic Actions of Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
Benchmarking Deschloronorketamine Hydrochloride Purity Against Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of Deschloronorketamine hydrochloride against certified reference materials (CRMs). Ensuring the purity of analytical standards is paramount for accurate and reproducible scientific research. This document outlines detailed experimental protocols for purity assessment using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Quantitative Data Summary
While a dedicated Certified Reference Material (CRM) for this compound is not widely available, CRMs for structurally similar compounds, such as Deschloroketamine hydrochloride, provide a reliable benchmark for purity assessment. Commercially available this compound is often sold as an analytical reference standard with a stated purity of ≥98%[1].
The following table summarizes the expected purity levels and analytical methods for this compound and a comparable CRM.
| Compound | Stated/Certified Purity | Analytical Method(s) for Purity Determination | Potential Impurities |
| This compound (Analytical Standard) | ≥98%[1] | HPLC-UV, GC-MS, qNMR | Starting materials, reaction by-products, residual solvents |
| Deschloroketamine hydrochloride (CRM) | Certified value (typically >99.5%) with uncertainty stated on the Certificate of Analysis[2][3] | HPLC-UV, GC-MS, qNMR (as per ISO 17034 and ISO/IEC 17025) | Characterized and quantified on the Certificate of Analysis |
Experimental Protocols
Accurate purity determination relies on validated analytical methods. The following protocols are provided as a guide for researchers to establish in-house methods for the qualification of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative analysis of this compound and the separation of potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 10% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound standard and the CRM of a related compound (e.g., Deschloroketamine HCl) in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (Area Percent method). For a more accurate assessment, a certified reference standard of a closely related compound can be used for external calibration, assuming a similar response factor.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Derivatization (e.g., with trifluoroacetic anhydride) may be necessary to improve the chromatographic properties of the analyte and impurities.
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley). The relative abundance of impurities can be estimated by comparing their peak areas to the main analyte peak.
Absolute Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6).
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: The purity of the this compound is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and the weighed masses of both the analyte and the internal standard.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for purity benchmarking of Deschloronorketamine HCl.
Signaling Pathway (Illustrative Example)
While Deschloronorketamine's primary mechanism of action is understood to be an NMDA receptor antagonist, similar to ketamine, a detailed signaling pathway diagram is provided below for illustrative purposes of complex biological interactions.
Caption: NMDA receptor antagonism by Deschloronorketamine HCl.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Deschloronorketamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Deschloronorketamine hydrochloride, a research chemical that is harmful if swallowed, in contact with skin, or inhaled.[1] Adherence to these protocols is critical for protecting personnel and the environment.
Hazardous Waste Disposal Guidelines
This compound must be treated as hazardous waste. It should never be disposed of via evaporation, down the sink, or in regular trash.[2] All chemical waste must be managed in accordance with federal, state, and institutional regulations.
Key Disposal Principles:
-
Collection: Utilize sturdy, leak-proof, and chemically compatible containers for waste collection.[2][3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), its concentration, and the date of accumulation.[2][4]
-
Storage: Waste containers should be kept sealed except when adding waste and stored in a designated, secure area away from incompatible materials.[2][5] Liquid waste requires secondary containment to prevent spills.[2][5]
-
Professional Removal: Disposal must be handled by a licensed hazardous waste contractor or the institution's Environmental Health and Safety (EHS) department.[5]
The following table summarizes the general requirements for hazardous waste disposal in a laboratory setting.
| Requirement | Specification |
| Waste Container Type | Sturdy, leak-proof, and chemically resistant.[2] |
| Container Labeling | Must include: "Hazardous Waste," full chemical name, percentage of each chemical, and the date the container was filled.[2][4] |
| Storage Location | At or near the point of generation in a designated Satellite Accumulation Area (SAA).[3][5] |
| Storage Conditions | Containers must be sealed, stored in secondary containment for liquids, and segregated from incompatible chemicals.[2][5] |
| Maximum Accumulation | Laboratories are generally limited to accumulating no more than 25 gallons of chemical waste at a time.[3] |
| Empty Container Disposal | The first rinse of an empty container must be collected as hazardous waste. The container must be thoroughly cleaned and all labels removed or defaced before disposal.[2] |
Experimental Protocol: Standard Procedure for Chemical Waste Segregation and Disposal
While specific experimental protocols for the disposal of this compound are not publicly available, the following is a standard operating procedure based on general laboratory hazardous waste guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (chemically compatible).
-
Hazardous waste label.
-
Secondary containment bin.
Procedure:
-
Don PPE: Before handling the chemical, put on all required personal protective equipment.
-
Prepare Waste Container: Obtain a designated hazardous waste container that is compatible with this compound. Ensure it is clean and in good condition.
-
Label Container: Affix a hazardous waste label to the container. Fill in the necessary information: "this compound," the concentration (if in solution), and the date you begin accumulating the waste.
-
Transfer Waste: Carefully transfer the this compound waste into the labeled container. Avoid splashing or creating dust.
-
Seal Container: Securely seal the container cap.
-
Store Properly: Place the sealed container in a designated secondary containment bin within your laboratory's Satellite Accumulation Area. Ensure it is segregated from incompatible chemicals.
-
Rinse Empty Containers: If the original container is now empty, rinse it thoroughly with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste in the appropriate container.[2]
-
Dispose of Empty Containers: After thorough rinsing and drying, deface or remove the original label from the empty container before placing it in the appropriate recycling or solid waste bin as per institutional guidelines.[2]
-
Schedule Pickup: Once the waste container is full or has been in storage for the maximum allowed time (often six months for academic labs), arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal service.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Essential Safety and Operational Protocols for Handling Deschloronorketamine Hydrochloride
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Deschloronorketamine hydrochloride. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a research chemical and a metabolite of deschloroketamine, categorized as an arylcyclohexylamine.[1] Due to its classification and potential hazards, stringent safety measures must be implemented during its handling, storage, and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of occupational exposure include inhalation, skin contact, and ingestion. This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Task | Primary PPE | Secondary/Task-Specific PPE |
| Receiving and Unpacking | - Powder-free nitrile gloves (double-gloved) - Laboratory coat - Safety glasses with side shields | - Full-face respirator with appropriate cartridges (if packaging is compromised) - Chemical-resistant apron |
| Weighing and Aliquoting (Solid Form) | - Powder-free nitrile gloves (double-gloved) - Disposable, low-permeability gown with knit cuffs - Full-face respirator or powered air-purifying respirator (PAPR) - Safety goggles | - Anti-static weigh boats and tools |
| Solution Preparation and Handling | - Powder-free nitrile gloves (double-gloved) - Disposable, low-permeability gown with knit cuffs - Chemical splash goggles and face shield - Work within a certified chemical fume hood | - Chemical-resistant apron |
| Spill Cleanup | - Double-gloved with heavy-duty, chemical-resistant gloves - Chemical-resistant coveralls or suit - Full-face respirator with appropriate cartridges - Chemical-resistant boots or shoe covers | - Spill kit with appropriate absorbent materials |
| Disposal of Waste | - Powder-free nitrile gloves (double-gloved) - Laboratory coat or disposable gown - Safety glasses with side shields | - Chemical-resistant apron |
Experimental Protocols: A Step-by-Step Guide
1. Pre-Handling Preparation:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood, to contain any potential contamination.
-
Decontamination: Ensure that all surfaces and equipment are decontaminated before and after handling the compound.
-
Emergency Plan: Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits. All personnel must be familiar with these procedures.
2. Handling the Compound:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood.
-
Use disposable weigh boats to minimize contamination of balances.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation:
-
Slowly add the solvent to the compound to prevent splashing.
-
Ensure the vessel is appropriately sized and sealed after preparation.
-
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
PPE Removal: Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, face shield/goggles, respirator, inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and clearly labeled.
-
Store in a locked cabinet or other secure location to prevent unauthorized access.
Spill Management:
-
In case of a spill, evacuate the area and restrict access.
-
Wearing the appropriate PPE for spill cleanup, cover the spill with an absorbent material from a chemical spill kit.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
Disposal:
-
All waste materials, including contaminated PPE, disposable labware, and the compound itself, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. High-temperature incineration is often the preferred method for pharmaceutical waste. Do not dispose of down the drain or in regular trash.
Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
